(E)-2-Phenylethenesulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-2-phenylethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWRSBMOCIQLRK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-26-3, 52147-97-4 | |
| Record name | Styrene-beta-sulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene-β-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-phenylethene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Bifunctional Reagent for Chemical Biology
An In-depth Technical Guide to (E)-2-Phenylethenesulfonyl Chloride: Properties, Reactivity, and Applications
This compound, also known as (E)-styrenesulfonyl chloride, is a specialized bifunctional organic compound that has garnered significant attention in the fields of chemical biology, proteomics, and drug discovery. Its structure uniquely combines a highly reactive sulfonyl chloride group with an α,β-unsaturated system (a Michael acceptor). This dual functionality allows it to serve as a powerful tool for interrogating biological systems, particularly for the selective targeting and profiling of cysteine residues within the proteome.[1]
This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reaction mechanisms, and its pivotal role as a chemoproteomic probe, supported by detailed protocols and safety considerations.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. These properties dictate its solubility, stability, and handling requirements.
Physicochemical Data Summary
The key identifying and physical properties of this compound are summarized in the table below. This data has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | (E)-Styrenesulfonyl chloride, trans-β-Styrenesulfonyl chloride | [2] |
| CAS Number | 52147-97-4 (for the E-isomer) | [2][3] |
| Molecular Formula | C₈H₇ClO₂S | [2][4] |
| Molecular Weight | 202.66 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| SMILES | C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | [2][3] |
| InChIKey | ONWRSBMOCIQLRK-VOTSOKGWSA-N | [2][3] |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | [3] |
| LogP (iLOGP) | 1.72 | [3] |
Spectroscopic Characterization
The structural integrity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. While raw spectra are instrument-dependent, reference data is available through databases such as SpectraBase.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the (E)-configuration of the double bond through the coupling constant of the vinyl protons and for verifying the overall chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching, typically around 1375 and 1185 cm⁻¹) and the C=C double bond of the styrenyl moiety.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound, verifying its elemental composition.[2]
PART 2: Synthesis and Reactivity
The utility of this compound stems directly from its synthesis and predictable reactivity at its two key functional groups.
Conceptual Synthesis Pathway
While multiple synthetic routes exist for sulfonyl chlorides, a common and effective method involves the oxidative chlorination of a corresponding thiol or disulfide precursor. The following diagram illustrates a conceptual workflow for the synthesis of this compound. The key step is the reaction of the appropriate sulfur-containing precursor with an oxidizing agent in the presence of a chloride source. A widely used laboratory method employs aqueous chlorine, often generated in situ from sodium hypochlorite (bleach) and hydrochloric acid.[5]
Caption: Conceptual synthesis of this compound.
Core Reactivity: A Tale of Two Electrophiles
The compound's reactivity is dominated by two electrophilic sites: the sulfur atom of the sulfonyl chloride and the β-carbon of the vinyl group. This allows for orthogonal or sequential reactions, making it a versatile chemical tool.
-
Nucleophilic Substitution at the Sulfonyl Group: The sulfonyl chloride is a potent electrophile. It readily reacts with a wide range of nucleophiles, such as amines and alcohols, to displace the chloride ion and form stable sulfonamides and sulfonate esters, respectively. This reaction is fundamental to its use in creating derivatives and is a cornerstone of medicinal chemistry for installing the sulfonamide functional group, a common pharmacophore.[6][7]
-
Conjugate Addition (Michael Addition): The electron-withdrawing sulfonyl chloride group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. This "Michael acceptor" reactivity is particularly effective with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[1] This selective covalent bond formation is the basis for its application as a cysteine-reactive probe.
Caption: Dual reactivity of this compound.
PART 3: Applications in Drug Discovery and Proteomics
The unique bifunctional nature of this compound makes it an invaluable tool for modern chemical biology and drug development.
Chemoproteomic Profiling of Cysteine Residues
The primary application is in Activity-Based Protein Profiling (ABPP), a powerful strategy to map reactive and functionally important amino acid residues directly in complex biological systems.[1] this compound is used as a probe to selectively target and identify ligandable cysteine residues on a proteome-wide scale.
The workflow involves several key steps:
-
Covalent Labeling: The probe is incubated with a cell lysate or live cells. It forms a covalent bond with reactive cysteine residues via Michael addition.
-
Click Chemistry Handle: The sulfonyl chloride group, while reactive, can also serve as a handle for subsequent bioorthogonal "click" chemistry. It can be reacted with an alkyne- or azide-containing tag.
-
Affinity Enrichment & Identification: The tagged proteins are enriched (e.g., using streptavidin beads if a biotin tag is used) and subsequently identified and quantified using mass spectrometry.
This methodology allows researchers to:
-
Discover "Druggable Hotspots": Identify functionally significant and accessible cysteines that can be targeted by covalent inhibitor drugs.[1]
-
Investigate Redox Signaling: Map redox-active cysteines involved in cellular signaling and oxidative stress pathways.[1]
-
Screen for Covalent Inhibitors: Use it in competitive profiling experiments to assess the selectivity and target engagement of novel covalent drug candidates.[1]
Caption: Workflow for cysteine profiling using a bifunctional probe.
PART 4: Experimental Protocols
The following protocols are provided as a guide for common experimental procedures. Causality: The choice of base, solvent, and temperature is critical for controlling the reaction's selectivity and yield. For sulfonamide synthesis, an organic base is used to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride. For proteomics, buffer conditions must be carefully controlled to maintain protein stability while allowing for efficient labeling.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a standard method for reacting this compound with a primary or secondary amine.
-
Reagent Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Conceptual Workflow for Cysteine Labeling in Cell Lysate
This protocol outlines the key steps for using the probe in a proteomics experiment.
-
Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) without detergents that could interfere with MS analysis. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling: Treat the proteome (e.g., 1 mg of total protein) with a specific concentration of this compound (typically 10-100 µM) for a defined period (e.g., 30-60 minutes) at room temperature.
-
Click Reaction: Following incubation, add the click chemistry reagents. For example, add a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent like sodium ascorbate (for CuAAC reaction). Allow this reaction to proceed for 1 hour.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate (e.g., for 1-2 hours at 4 °C) to capture the biotin-tagged proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with buffer (e.g., PBS, urea solution) to remove non-specifically bound proteins.
-
Mass Spectrometry Preparation: Perform on-bead tryptic digestion to release peptides for analysis, followed by desalting and analysis by LC-MS/MS to identify the sites of modification.
PART 5: Safety and Handling
Trustworthiness through Safety: As with all sulfonyl chlorides, this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[2][3] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling the compound.[8][9]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Do not breathe dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert gas (e.g., argon or nitrogen) to prevent degradation from moisture.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8][10]
-
By adhering to these guidelines, researchers can safely harness the powerful capabilities of this compound for advancing scientific discovery.
References
- 1. This compound|Cysteine Probe [benchchem.com]
- 2. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 52147-97-4 | (E)-2-Phenylethene-1-sulfonyl chloride | Ambeed.com [ambeed.com]
- 4. anaxlab.com [anaxlab.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (E)-2-Phenylethenesulfonyl chloride (CAS: 52147-97-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Phenylethenesulfonyl chloride, also known as trans-β-styrenesulfonyl chloride, is a bifunctional electrophilic reagent of significant interest in chemical biology, medicinal chemistry, and synthetic organic chemistry. Its unique structure, featuring both a reactive sulfonyl chloride and a Michael acceptor system, allows for a dual mode of reactivity. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility as a chemical probe for cysteine residue profiling and as a versatile building block in the synthesis of complex organic molecules. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively utilize this compound in their work.
Introduction
This compound (Figure 1) is a crystalline solid with the molecular formula C₈H₇ClO₂S and a molecular weight of 202.66 g/mol .[1][2] Its strategic importance stems from the presence of two distinct reactive sites: the highly electrophilic sulfonyl chloride group and the α,β-unsaturated sulfonyl moiety which acts as a Michael acceptor. This dual functionality makes it a powerful tool for covalent labeling of biomolecules and for the construction of diverse molecular architectures.
In the realm of chemical biology, it has emerged as a valuable probe for activity-based protein profiling (ABPP), enabling the selective targeting and identification of reactive cysteine residues in the proteome.[3] The sulfonyl chloride moiety can be further functionalized, for instance, with a reporter tag via "click chemistry," facilitating the enrichment and identification of labeled proteins.[4][5][6] In synthetic chemistry, it serves as a key intermediate for the introduction of the styrenesulfonyl group, leading to the formation of sulfonamides and sulfonate esters with potential applications in drug discovery.[3][7]
Figure 1: Chemical Structure of this compound
References
- 1. Electro-induced C-H/S-H cross-coupling for the functionalization/macrocyclization of cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 反-β-苯乙烯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
An In-depth Technical Guide to (E)-2-Phenylethene-1-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-phenylethene-1-sulfonyl chloride, also known as (E)-β-styrenesulfonyl chloride, is a reactive organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a phenyl-substituted vinyl group, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, thorough characterization data, and insights into its applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical Properties and Characterization
(E)-2-phenylethene-1-sulfonyl chloride is a white to light brown solid at room temperature.[1] A thorough understanding of its physicochemical properties is paramount for its effective use and handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂S | [2] |
| Molecular Weight | 202.66 g/mol | [2] |
| CAS Number | 52147-97-4 | [2] |
| Melting Point | 85-88 °C | [1] |
| Appearance | White to light brown solid | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Spectroscopic Characterization
Accurate characterization of (E)-2-phenylethene-1-sulfonyl chloride is crucial for confirming its identity and purity. The following data represents typical spectroscopic signatures for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For (E)-2-phenylethene-1-sulfonyl chloride, the key signals are the two vinyl protons and the protons of the phenyl group. The large coupling constant between the vinyl protons is characteristic of the trans or (E) configuration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key resonances include those of the vinyl carbons, the aromatic carbons, and the carbon attached to the sulfonyl group.
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying the key functional groups. The strong asymmetric and symmetric stretching vibrations of the sulfonyl chloride (SO₂) group are characteristic.
-
SO₂ asymmetric stretch: Strong absorption band typically observed in the 1375-1350 cm⁻¹ region.
-
SO₂ symmetric stretch: Strong absorption band typically observed in the 1185-1165 cm⁻¹ region.
-
C=C stretch (vinyl): Medium absorption band around 1625 cm⁻¹.
-
C-H bend (trans-alkene): Strong absorption band around 965 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 202/204, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for sulfonyl chlorides involve the loss of SO₂ (64 Da) or the chlorine radical (35/37 Da).[3]
Synthesis of (E)-2-Phenylethene-1-sulfonyl Chloride
A reliable and well-documented procedure for the synthesis of (E)-2-phenylethene-1-sulfonyl chloride is described in Organic Syntheses, a highly reputable source for experimental protocols.[4] The synthesis involves the addition of sulfuryl chloride to styrene in the presence of a copper(I) chloride catalyst.
Experimental Protocol
Materials:
-
Styrene
-
Sulfuryl chloride (SO₂Cl₂)
-
Copper(I) chloride (CuCl)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel is charged with copper(I) chloride and anhydrous acetonitrile. The flask is cooled in an ice-water bath.
-
Addition of Reactants: A solution of styrene in acetonitrile is added to the flask. A solution of sulfuryl chloride in acetonitrile is then added dropwise from the addition funnel to the stirred, cooled reaction mixture over a period of 1-2 hours. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is poured into a mixture of ice and water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to yield pure (E)-2-phenylethene-1-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetonitrile and a drying tube is critical because sulfonyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the product to the corresponding sulfonic acid.[3]
-
Catalyst: Copper(I) chloride is used as a catalyst to facilitate the addition of sulfuryl chloride across the double bond of styrene.
-
Controlled Temperature: The dropwise addition of sulfuryl chloride at a low temperature is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Aqueous Workup: The workup with water and sodium bicarbonate is necessary to remove any unreacted starting materials, the catalyst, and acidic byproducts.
-
Recrystallization: This final purification step is crucial to obtain a product of high purity, which is essential for subsequent synthetic applications.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (E)-2-phenylethene-1-sulfonyl chloride.
Applications in Drug Development
The sulfonyl chloride functional group is a cornerstone in medicinal chemistry due to its ability to readily react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[5] These moieties are present in a wide array of approved drugs.[6] (E)-2-phenylethene-1-sulfonyl chloride serves as a versatile building block for introducing the styrenesulfonyl group into molecules, which can impart specific biological activities.
A notable recent application of (E)-2-phenylethene-1-sulfonyl chloride is in the synthesis of novel antibacterial agents.[7] Researchers have designed and synthesized phenylvinylsulfonate-anchored azetidin-2-ones, which have demonstrated potent activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[7]
Reaction Scheme: Synthesis of Phenylvinylsulfonate-Anchored Azetidin-2-ones
Caption: General reaction for synthesizing antibacterial azetidin-2-ones.
In this synthetic strategy, the hydroxyl group of the 3-hydroxy azetidin-2-one derivative acts as a nucleophile, attacking the electrophilic sulfur atom of (E)-2-phenylethene-1-sulfonyl chloride. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, forms a sulfonate ester linkage. The resulting compounds have shown that the phenylvinylsulfonate moiety significantly enhances the antibacterial potency of the β-lactam core.[7] This work highlights the potential of (E)-2-phenylethene-1-sulfonyl chloride as a key intermediate in the development of new therapeutics to combat antibiotic resistance.
Safety and Handling
(E)-2-phenylethene-1-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and reacts with water. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.
Conclusion
(E)-2-phenylethene-1-sulfonyl chloride is a valuable and versatile reagent in organic synthesis with demonstrated applications in the development of novel therapeutic agents. Its well-defined physicochemical properties, established synthetic protocol, and characteristic spectroscopic data provide a solid foundation for its use in research and development. As the challenge of antimicrobial resistance continues to grow, the role of such reactive intermediates in the synthesis of new and effective drugs is likely to become even more critical.
References
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for (E)-2-Phenylethenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for (E)-2-Phenylethenesulfonyl chloride, a valuable reagent in organic synthesis and chemical biology. The following information has been compiled to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.
This compound , also known as trans-β-styrenesulfonyl chloride, is a bifunctional molecule featuring a phenyl group, a vinyl sulfonyl chloride moiety, and a trans-configured double bond. Its unique structural features make it a subject of interest for various chemical transformations. Accurate spectroscopic analysis is paramount for confirming its identity and purity. The data presented herein is sourced from reputable databases and provides a baseline for the analytical characterization of this compound.
Molecular Structure
The structure of this compound is fundamental to understanding its spectroscopic properties. The key structural features include an aromatic ring, a carbon-carbon double bond in the E (trans) configuration, and a sulfonyl chloride group.
Reactivity of the sulfonyl chloride group on a vinyl backbone
An In-depth Technical Guide to the Reactivity and Application of the Vinyl Sulfonyl Chloride Moiety
Foreword: The Duality of a Privileged Functional Group
To the practicing researcher in organic synthesis and drug development, functional groups are the alphabet of molecular design. Among these, the vinyl sulfonyl chloride group presents a particularly compelling narrative. It is a molecule of inherent duality: possessing two distinct and highly reactive electrophilic centers. The sulfonyl chloride offers a classic site for nucleophilic substitution, while the vinyl group, activated by the potent electron-withdrawing sulfonyl moiety, serves as a powerful Michael acceptor. This guide eschews a rigid, templated approach to offer a holistic, mechanism-driven exploration of this fascinating functional group. We will delve into its fundamental reactivity, explore its synthetic utility, and provide field-proven protocols, contextualizing its growing importance as a covalent warhead in modern medicinal chemistry.
Electronic Structure and Inherent Reactivity
The reactivity of vinyl sulfonyl chloride (ethenesulfonyl chloride) is a direct consequence of its electronic architecture. The sulfur atom is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a powerful electron-withdrawing effect that dictates the molecule's behavior.
-
The Sulfonyl Center (SO₂Cl): The sulfur atom is highly electrophilic, making the sulfur-chlorine bond susceptible to cleavage. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1] This reactivity is fundamental to forming sulfonamides and sulfonate esters.[2]
-
The Vinyl Backbone (CH₂=CH-): The sulfonyl group's inductive and resonance effects withdraw electron density from the carbon-carbon double bond. This polarization renders the β-carbon highly electrophilic and susceptible to conjugate addition by soft nucleophiles, a classic Michael reaction.[3][4]
This dual electrophilicity is the cornerstone of its synthetic versatility, allowing for orthogonal or sequential reactions to build molecular complexity.
References
Introduction: Beyond a Single Formula
An In-Depth Technical Guide to the Isomers and Nomenclature of C8H7ClO2S
The molecular formula C8H7ClO2S represents a fascinating case study in the importance of precise chemical nomenclature. While it provides the elemental composition, it does not describe the unique architecture of a molecule. The arrangement of these atoms can vary, giving rise to multiple distinct compounds known as isomers , each with its own specific IUPAC name, chemical properties, and biological activities.[1][2][3] For researchers and professionals in drug development, understanding these differences is not merely an academic exercise; it is fundamental to identifying the correct compound for synthesis, experimentation, and therapeutic application.
This guide provides a detailed exploration of the principal isomers of C8H7ClO2S, with a primary focus on the most scientifically and commercially significant isomer: 1-chloro-4-(ethenylsulfonyl)benzene . We will dissect its IUPAC nomenclature, physicochemical properties, synthesis, and critical role in modern medicinal chemistry, while also acknowledging other structural possibilities.
Part 1: Decoding the IUPAC Nomenclature of C8H7ClO2S Isomers
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] This structural variance is the reason a single formula like C8H7ClO2S can correspond to multiple compounds. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming compounds to ensure each unique structure has a globally recognized, unambiguous identifier.
Principal Isomer: 1-chloro-4-(ethenylsulfonyl)benzene
The most prominent isomer of C8H7ClO2S is 1-chloro-4-(ethenylsulfonyl)benzene , often referred to by its common name, 4-chlorophenyl vinyl sulfone .[5][6]
-
Parent Structure: The core is a benzene ring.
-
Principal Functional Group: The highest priority functional group is the sulfone group (–SO2–). When it links a hydrocarbon group to a benzene ring, the benzene becomes the parent name.
-
Substituents on the Benzene Ring:
-
A chlorine atom (Cl) is located on the ring.
-
An ethenylsulfonyl group (–SO2CH=CH2), also known as a vinylsulfonyl group, is also attached to the ring.
-
-
Numbering: The carbon atom attached to the highest priority group (the sulfonyl group) is designated as position 1. The ring is numbered to give the other substituent (the chloro group) the lowest possible number, which is position 4.
-
Final Assembly: Combining these elements gives the systematic name: 1-chloro-4-(ethenylsulfonyl)benzene .[6]
Alternative Isomer: 2-chloro-2-phenoxyethanethioic S-acid
Another potential, though less common, structural isomer identified for C8H7ClO2S is 2-chloro-2-phenoxyethanethioic S-acid .[7] This structure is fundamentally different:
-
Parent Structure: The longest carbon chain containing the principal functional group is an ethanethioic S-acid.
-
Substituents:
-
A chlorine atom (Cl) is on the second carbon of the ethane chain.
-
A phenoxy group (–OC6H5) is also on the second carbon.
-
This illustrates how the same set of atoms can be assembled into vastly different molecular structures, including different functional groups (a sulfone vs. a thioacid and an ether), underscoring the necessity of the IUPAC system.
Part 2: Physicochemical Properties and Characterization
The distinct structures of isomers lead to different physical and chemical properties. The data below pertains to the primary isomer, 1-chloro-4-(ethenylsulfonyl)benzene.
| Property | Value | Source |
| Molecular Weight | 202.66 g/mol | --INVALID-LINK--[6] |
| CAS Number | 5535-51-3 | --INVALID-LINK--[5] |
| Appearance | White to off-white crystalline powder | Generic SDS |
| Melting Point | 65-69 °C | --INVALID-LINK-- |
| SMILES | C=CS(=O)(=O)C1=CC=C(C=C1)Cl | --INVALID-LINK--[6] |
| InChIKey | IBJGVAOFRSKZPY-UHFFFAOYSA-N | --INVALID-LINK--[6] |
Spectroscopic Validation: The identity and purity of 1-chloro-4-(ethenylsulfonyl)benzene are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the vinyl protons (typically in the 6-7 ppm range) and the aromatic protons on the disubstituted benzene ring. ¹³C NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and structural components.
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfone group (S=O stretches, typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) would be prominent.
Part 3: Synthesis and Reaction Mechanisms
Vinyl sulfones are valuable synthetic intermediates.[8] Their synthesis often involves multi-step procedures designed to construct the reactive vinylsulfonyl moiety.
General Synthetic Workflow
A common and efficient method for synthesizing aryl vinyl sulfones involves the reaction of sulfinic acid sodium salts with dibromides, which proceeds without the need for a metal catalyst.[8]
Caption: General synthetic pathway for 1-chloro-4-(ethenylsulfonyl)benzene.
Experimental Protocol Example: Synthesis from Sodium Sulfinate
This protocol is adapted from established methods for vinyl sulfone synthesis.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-chloro-4-(ethenylsulfonyl)benzene.
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the sulfinate anion. The subsequent elimination of HBr is driven by the application of heat, leading to the formation of the stable vinyl group.[8]
Part 4: The Vinyl Sulfone Motif in Drug Development
The vinyl sulfone group is a "privileged scaffold" in medicinal chemistry.[9][10] Its importance stems from its electrophilic nature, which allows it to function as a Michael acceptor.[11]
Mechanism of Action: Covalent Inhibition
Vinyl sulfones are widely used to design targeted covalent inhibitors . They can form a stable, irreversible covalent bond with nucleophilic amino acid residues—most notably cysteine—at the active site of a target protein.[9][12]
Caption: Covalent bond formation between a vinyl sulfone and a cysteine residue.
This mechanism is highly effective for achieving potent and sustained inhibition of enzymes implicated in disease, such as kinases and proteases.[12][13]
Key Therapeutic Applications
The vinyl sulfone motif is a key component in numerous drug candidates and approved therapies. Its applications span several disease areas:
-
Oncology: Vinyl sulfones are used to design inhibitors of kinases and other proteins involved in cancer cell proliferation and survival.[9][13] Rigosertib is a notable example of a vinyl sulfone-containing compound that has been investigated in clinical trials for cancer.[9][14]
-
Anti-Infectives: The ability to target cysteine proteases makes vinyl sulfones effective against parasites such as those causing Chagas disease (e.g., K11777) and malaria.[10][13]
-
Anti-Inflammatory Agents: They can inhibit key enzymes in inflammatory pathways. For instance, BAY 11-7085 is an inhibitor of NF-κB activation.[9][13]
The versatility of the vinyl sulfone scaffold allows for its incorporation into diverse molecular frameworks to achieve specificity and desired drug-like properties.[12]
Part 5: Safety and Toxicological Profile
As reactive electrophiles, vinyl sulfones require careful handling. The toxicological properties must be considered during research and development.
| Hazard Class | Description | Mitigation Measures |
| Skin Corrosion/Irritation | Classified as a skin irritant.[15] Prolonged contact can cause irritation. | Wear appropriate gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage | Can cause serious eye damage or irritation upon contact.[15] | Use safety glasses or goggles. |
| Skin Sensitization | May cause an allergic skin reaction in susceptible individuals.[15] | Avoid repeated skin contact. |
| Acute Toxicity | Harmful if swallowed.[16] | Do not ingest. Wash hands thoroughly after handling. |
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE including safety glasses, a lab coat, and chemical-resistant gloves is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]
Conclusion
The molecular formula C8H7ClO2S is not a singular entity but a representation of multiple structural isomers. This guide has focused on the principal isomer, 1-chloro-4-(ethenylsulfonyl)benzene , providing a comprehensive overview for scientific professionals. Its precise IUPAC name distinguishes it from other possible structures and is the key to accessing a wealth of information regarding its synthesis, properties, and significant applications in drug discovery. The vinyl sulfone motif, exemplified by this compound, remains a powerful tool in the development of targeted covalent therapies, underscoring the critical link between fundamental chemical principles and advanced biomedical research.
References
- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Chlorophenyl(vinyl) sulfone | 5535-51-3 [chemicalbook.com]
- 6. 1-Chloro-4-(ethenylsulfonyl)benzene | C8H7ClO2S | CID 21703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-2-phenoxyethanethioic S-acid | C8H7ClO2S | CID 153851410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of trans-β-Styrenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-β-Styrenesulfonyl chloride (CAS No. 52147-97-4) is a bifunctional organosulfur compound featuring a vinyl sulfonyl chloride moiety attached to a phenyl group.[1][2] This unique structural arrangement imparts valuable reactivity, making it a significant building block in organic synthesis and a precursor for various pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the key physical and chemical properties of trans-β-styrenesulfonyl chloride, offering a foundational resource for its safe and effective use in research and development. The document details its physicochemical constants, spectroscopic signature, and structural features, supported by established experimental methodologies and authoritative references.
Chemical Identity and Structure
trans-β-Styrenesulfonyl chloride is systematically named (E)-2-phenylethenesulfonyl chloride.[2] Its structure consists of a trans-configured carbon-carbon double bond, which maintains a rigid planar geometry between the phenyl ring and the sulfonyl chloride group.
-
Canonical SMILES: C1=CC=C(C=C1)C=CS(=O)(=O)Cl
-
InChI Key: ONWRSBMOCIQLRK-VOTSOKGWSA-N[1]
The presence of the electron-withdrawing sulfonyl chloride group and the conjugated phenyl ring dictates the compound's reactivity, particularly its susceptibility to nucleophilic attack and its utility in Michael additions.
Physicochemical Properties
The bulk physical properties of a compound are critical for process development, formulation, and ensuring safe handling. The key physicochemical constants for trans-β-styrenesulfonyl chloride are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 85-88 °C (lit.) | [1][3][4][5] |
| Boiling Point | Not available | [3] |
| Appearance | White to gray powdered solid | [6] |
| Solubility | Insoluble in water | [6] |
Melting Point
The melting point of trans-β-styrenesulfonyl chloride is consistently reported in the range of 85-88 °C.[1][3][4][5] This relatively sharp range suggests a high degree of purity for commercially available samples.
Causality: The melting point is a direct reflection of the intermolecular forces within the crystal lattice. For this molecule, dipole-dipole interactions from the polar sulfonyl chloride group and van der Waals forces from the aromatic ring contribute to a stable crystalline structure, requiring significant thermal energy to transition to a liquid state.
Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell alongside an empty reference pan.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. This method is preferred over traditional capillary methods for its higher precision and ability to detect thermal events like decomposition.
Solubility Profile
trans-β-Styrenesulfonyl chloride is insoluble in water.[6] This is expected due to the predominantly nonpolar nature of the styrenyl backbone. However, it readily dissolves in a range of common organic solvents.
Causality: The highly polar sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reactivity, combined with the hydrophobic nature of the rest of the molecule, dictates its insolubility and necessitates the use of anhydrous solvents for reactions and storage.
Protocol for Solubility Screening:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol).
-
Procedure: To 1 mL of each solvent in a separate vial, add the compound portion-wise with agitation until no more solute dissolves.
-
Classification: Solubility is typically classified qualitatively (e.g., soluble >100 mg/mL, sparingly soluble 10-100 mg/mL, insoluble <10 mg/mL). For quantitative analysis, a saturated solution can be prepared and the concentration determined spectroscopically after filtration.
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint for the identification and structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the 7.4-7.8 ppm range) and the two vinyl protons. The trans-configuration of the vinyl protons results in a large coupling constant (J-value), typically >15 Hz, which is a key diagnostic feature.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the two olefinic carbons, with the carbon atom directly attached to the sulfonyl group being significantly downfield.
Causality: The chemical shifts and coupling constants in NMR are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the sulfonyl group deshields the adjacent vinyl proton, shifting it downfield. The rigid trans-geometry fixes the dihedral angle between the vinyl protons, leading to the characteristic large J-coupling.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).[7] Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic & Vinylic |
| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~1375 & ~1180 | Asymmetric & Symmetric S=O stretch | Sulfonyl Chloride |
| ~970 | C-H bend (out-of-plane) | Trans-alkene |
| ~580 | S-Cl stretch | Sulfonyl Chloride |
Causality: The strong, distinct absorption bands for the S=O stretches are characteristic of sulfonyl chlorides and are a primary diagnostic tool. The out-of-plane C-H bend at ~970 cm⁻¹ is a reliable indicator of the trans-alkene geometry.
Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered solid directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Structural and Workflow Visualizations
Diagrams are essential for visualizing molecular structures and experimental processes.
Molecular Structure
Caption: 2D representation of trans-β-styrenesulfonyl chloride.
Workflow for Physicochemical Characterization
Caption: Standard workflow for the physical characterization of a chemical reagent.
Safety, Handling, and Storage
-
Hazard Classification: trans-β-Styrenesulfonyl chloride is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The compound is water-reactive. Recommended storage class is 8A for combustible, corrosive materials.[1]
Conclusion
trans-β-Styrenesulfonyl chloride is a well-characterized compound with defined physical properties. Its melting point, spectroscopic signatures, and solubility profile are established, providing researchers with the necessary data for its application in synthesis. The trans-olefin geometry and the highly reactive sulfonyl chloride group are the defining features of its chemistry. Adherence to proper safety and handling protocols is paramount due to its corrosive nature and reactivity with water. This guide serves as a consolidated technical resource to facilitate its informed use in the laboratory.
References
- 1. trans-b-Styrenesulfonyl chloride 97 52147-97-4 [sigmaaldrich.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. BETA-STYRENE SULFONYL CHLORIDE | 52147-97-4 [chemicalbook.com]
- 6. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
An In-Depth Technical Guide to (E)-2-Phenylethenesulfonyl Chloride: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
(E)-2-Phenylethenesulfonyl chloride , also known as trans-β-styrenesulfonyl chloride, is a versatile bifunctional reagent with significant applications in organic synthesis, chemical biology, and drug discovery. Its unique molecular architecture, featuring both a highly reactive sulfonyl chloride and a Michael acceptor system, makes it a valuable tool for the synthesis of complex molecules and for the chemoproteomic profiling of proteins. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling procedures, and key applications, with a focus on practical insights for laboratory professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| CAS Number | 52147-97-4 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 85-88 °C | |
| Solubility | Soluble in many organic solvents such as toluene, and dimethylformamide. Reacts with water and protic solvents. | |
| Moisture Sensitivity | Highly sensitive to moisture. |
Synthesis of this compound
The preparation of this compound can be achieved through the reaction of sodium styrene p-sulfonate with thionyl chloride in a suitable solvent.
Experimental Protocol: Synthesis from Sodium Styrene p-Sulfonate
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Sodium styrene p-sulfonate
-
Thionyl chloride (SOCl₂)
-
Dry Dimethylformamide (DMF)
-
Toluene
-
Sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 300 ml of dry DMF to 3°C in an ice/salt bath.[2]
-
Slowly add 250 ml of thionyl chloride dropwise to the cooled DMF over 2 hours, maintaining the temperature below 5°C.[2]
-
Over the next hour, add 200 g of sodium styrene p-sulfonate in portions to the reaction mixture.[2]
-
Allow the reaction mixture to stand at room temperature for 24 hours.[2]
-
Pour the reaction solution onto ice and extract the product with 1000 ml of toluene.[2]
-
Neutralize the toluene extract with a saturated solution of sodium carbonate, then wash with water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Remove the solvent by evaporation under vacuum at 30°C to yield the crude product.[2]
-
The crude product can be further purified by recrystallization.
-
Store the purified this compound at 5°C in the dark.[2]
Causality Behind Experimental Choices:
-
Dry DMF: The use of a dry solvent is crucial as this compound is highly moisture-sensitive. Any water present will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.
-
Low Temperature: The initial reaction is performed at low temperatures to control the exothermic reaction between thionyl chloride and DMF.
-
Inert Atmosphere: An inert atmosphere prevents the ingress of atmospheric moisture, which would lead to the degradation of the product.
-
Aqueous Work-up with Toluene: Toluene is used as the extraction solvent due to its immiscibility with water and its ability to dissolve the product. The neutralization and washing steps are necessary to remove any unreacted reagents and byproducts.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain its chemical integrity.
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
Storage and Handling Procedures
Due to its reactivity with water, stringent anhydrous handling and storage techniques are essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases. The use of a desiccator or a glovebox is highly recommended for long-term storage.
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use dry glassware and syringes for transfers. Avoid inhalation of dust and contact with skin and eyes.
Diagram: Workflow for Handling Moisture-Sensitive Reagents
Caption: A logical workflow for the proper handling of moisture-sensitive reagents.
Reactivity and Mechanistic Insights
The reactivity of this compound is characterized by two primary reactive sites: the electrophilic sulfur of the sulfonyl chloride and the β-carbon of the vinyl group, which acts as a Michael acceptor.
Reactions at the Sulfonyl Chloride Group
The highly electrophilic sulfur atom is susceptible to nucleophilic attack, leading to the formation of sulfonamides and sulfonate esters.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore.[3]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, affords sulfonate esters.[4]
Diagram: General Reactions of this compound
Caption: Key reactions of this compound with various nucleophiles.
Michael Addition to the Vinyl Group
The electron-withdrawing sulfonyl group activates the double bond for conjugate addition by soft nucleophiles, most notably the thiol group of cysteine residues in proteins.
Core Applications in Research and Drug Development
The dual reactivity of this compound makes it a powerful tool in several areas of chemical and biological research.
Chemoproteomic Profiling of Cysteine Residues
A primary application of this reagent is in activity-based protein profiling (ABPP) to identify reactive and functionally important cysteine residues in the proteome.[5] The vinylsulfonamide moiety acts as a warhead that covalently modifies cysteine residues through a Michael addition reaction. The sulfonyl chloride group can then be used as a handle for "click" chemistry to attach reporter tags for visualization or affinity purification.
Experimental Protocol: General Workflow for Cysteine Labeling in Cells (This protocol is a general guideline and should be optimized for specific cell types and experimental goals, based on established methodologies.)
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Azide- or alkyne-functionalized reporter tag (e.g., biotin-azide)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
Procedure:
-
Cell Treatment: Treat cultured cells with a desired concentration of this compound for a specified time.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).
-
Click Chemistry: To the cell lysate, add the azide-functionalized reporter tag, copper(II) sulfate, a reducing agent, and a copper ligand. Incubate at room temperature to allow the click reaction to proceed.
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone or TCA), and then digest them into peptides using a protease like trypsin.
-
Enrichment and Mass Spectrometry: Enrich the biotin-tagged peptides using streptavidin beads and analyze the enriched peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and their corresponding proteins.
Covalent Inhibitor Design
The ability of this compound to covalently modify cysteine residues makes it a valuable scaffold for the design of targeted covalent inhibitors. By incorporating this reactive moiety into a molecule that has affinity for a specific protein target, it is possible to achieve potent and prolonged inhibition. This strategy has been successfully employed in the development of drugs targeting kinases and other enzymes with accessible cysteine residues in their active sites.[4]
Conclusion
This compound is a powerful and versatile reagent for researchers in chemistry and biology. Its dual reactivity allows for a wide range of synthetic transformations and enables sophisticated chemoproteomic studies. A thorough understanding of its properties and strict adherence to safety and handling protocols are paramount for its successful and safe utilization in the laboratory. As the field of covalent drug discovery and chemical biology continues to expand, the importance of reagents like this compound is set to grow.
References
- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound|Cysteine Probe [benchchem.com]
Methodological & Application
Application Note: (E)-2-Phenylethenesulfonyl Chloride as a Chemoselective Probe for Cysteine Reactivity Profiling in Proteomics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The distinctive nucleophilicity of the cysteine thiol group positions it as a central player in protein catalysis, structure, and redox signaling. Consequently, chemical probes capable of selectively targeting cysteine residues are indispensable tools in chemical biology and drug discovery. This guide provides an in-depth technical overview and validated protocols for the application of (E)-2-phenylethenesulfonyl chloride, a potent and selective electrophile, for the global analysis of reactive cysteines within complex proteomes. We will explore the underlying principles of reactivity, detail robust experimental workflows from sample preparation to mass spectrometry, and discuss critical data analysis considerations to enable researchers to effectively map the functional "cysteinome."
Introduction: The Central Role of Cysteine in Proteome Function
Among the twenty proteinogenic amino acids, cysteine is distinguished by the unique chemical properties of its thiol (-SH) side chain. At physiological pH, a fraction of cysteine residues exists in the highly nucleophilic thiolate form (-S⁻), making them potent targets for both endogenous post-translational modifications and exogenous electrophilic molecules. This reactivity is fundamental to a vast array of biological functions.[1] The development of chemical probes that can map these reactive sites across the proteome is crucial for understanding cellular signaling and for identifying novel therapeutic targets.[2][3] Chemoproteomic strategies, particularly those using activity-based protein profiling (ABPP), have become powerful methods for characterizing the reactivity of electrophilic small molecules in native biological systems.[4]
This compound belongs to the vinyl sulfone class of reagents, which are known to readily form covalent adducts with nucleophiles under physiological conditions.[5] While the broader class of sulfonyl fluorides has been explored for its ability to react with multiple nucleophilic residues like serine, tyrosine, and lysine, sulfonyl chlorides offer a distinct reactivity profile.[6][7] this compound, specifically, leverages a highly reactive sulfonyl chloride warhead for efficient and selective labeling of cysteine thiols.
The Probe: Mechanism and Selectivity
This compound is an electrophilic probe designed for covalent modification of nucleophilic amino acid residues. The key to its utility in cysteine profiling is the sulfonyl chloride (-SO₂Cl) functional group.
Mechanism of Action: The primary mechanism of labeling is the nucleophilic attack of a cysteine thiolate anion on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable thio-sulfonate ester bond and the displacement of the chloride leaving group. This reaction is highly favorable and proceeds rapidly under mild, biocompatible conditions.
References
- 1. Cysteine-reactive probes and their use in chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive probes and their use in chemical proteomics. | Semantic Scholar [semanticscholar.org]
- 3. Low-Toxicity Sulfonium-Based Probes for Cysteine-Specific Profiling in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Styrenesulfonyl Chlorides in Organic Synthesis: A Comprehensive Guide for Researchers
This guide provides an in-depth exploration of the applications of styrenesulfonyl chlorides in modern organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific principles that govern these transformations. We will delve into the versatile reactivity of this class of reagents, showcasing their utility in the synthesis of sulfonamides, sulfonate esters, functional polymers, and as derivatizing agents for analytical applications.
The Chemistry of Styrenesulfonyl Chlorides: A Reactive Hub
Styrenesulfonyl chlorides, characterized by a sulfonyl chloride group attached to a styrene backbone, are highly valuable reagents in organic synthesis. The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack, forming the basis for many of its applications. Furthermore, the presence of the vinyl group allows for polymerization, opening avenues for the creation of functional materials.
The reactivity of styrenesulfonyl chlorides can be modulated by substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing its reactivity towards nucleophiles, while electron-donating groups have the opposite effect. This tunable reactivity, combined with the dual functionality of the sulfonyl chloride and vinyl groups, makes styrenesulfonyl chlorides powerful tools in the synthetic chemist's arsenal.
Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. Styrenesulfonyl chlorides provide a direct route to this important functional group through their reaction with primary and secondary amines.
Mechanistic Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Diagram 1: General Mechanism of Sulfonamide Formation
Caption: Nucleophilic substitution at the sulfonyl group.
Protocol: General Procedure for the Synthesis of N-Substituted Styrenesulfonamides
Materials:
-
Styrene-4-sulfonyl chloride
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (1.2 eq)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the base (pyridine or triethylamine, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve styrene-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the styrene-4-sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove excess base, followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted styrenesulfonamide.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| Benzylamine | Triethylamine | THF | 3 | 90-98 |
| Morpholine | Triethylamine | DCM | 2 | >95 |
| Diethylamine | Triethylamine | THF | 6 | 80-90 |
Synthesis of Sulfonate Esters: Versatile Intermediates
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis. Styrenesulfonyl chlorides react readily with alcohols to form these useful compounds.
Mechanistic Considerations
The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is analogous to sulfonamide synthesis, involving a nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur.[1] A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. The reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[1]
Diagram 2: Experimental Workflow for Sulfonate Ester Synthesis
Caption: A typical workflow for synthesizing sulfonate esters.
Protocol: General Procedure for the Synthesis of Styrenesulfonate Esters
Materials:
-
Styrene-4-sulfonyl chloride
-
Alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine (1.5 eq)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve styrene-4-sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude sulfonate ester by flash column chromatography or recrystallization.
| Alcohol Substrate | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanol | DCM | 1 | >90 |
| Ethanol | DCM | 1.5 | >90 |
| Isopropanol | Diethyl Ether | 2 | 85-95 |
| Phenol | DCM | 3 | 80-90 |
Polymer Chemistry: Crafting Functional Materials
The vinyl group of styrenesulfonyl chloride makes it a valuable monomer for the synthesis of functional polymers. These polymers, bearing reactive sulfonyl chloride groups, can be further modified to create a variety of materials with tailored properties, such as ion-exchange resins, membranes, and polymer-supported catalysts.
Polymerization and Post-Polymerization Modification
Styrenesulfonyl chloride can be polymerized via free radical polymerization or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to produce well-defined polymers. The resulting poly(styrenesulfonyl chloride) can then be functionalized by reacting the sulfonyl chloride groups with various nucleophiles. For example, hydrolysis of the sulfonyl chloride groups leads to sulfonic acid-functionalized polymers, which are widely used as solid acid catalysts and in proton exchange membranes for fuel cells.[2][3]
Diagram 3: Synthesis of Functional Polymers from Styrenesulfonyl Chloride
Caption: From monomer to functional polymer.
Protocol: Synthesis of Poly(styrene-4-sulfonyl chloride) via Free Radical Polymerization
Materials:
-
Styrene-4-sulfonyl chloride (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (1 mol% relative to monomer)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask
-
Nitrogen or argon source
-
Oil bath
-
Methanol
-
Vacuum filtration apparatus
Procedure:
-
Purify the styrene-4-sulfonyl chloride monomer by passing it through a short column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, dissolve the purified monomer and AIBN in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and heat the reaction mixture in an oil bath at 60-70 °C for 12-24 hours.
-
After the polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a temperature below its glass transition temperature to a constant weight.
Derivatizing Agent for HPLC Analysis
For compounds lacking a strong chromophore, pre-column derivatization is a common strategy to enhance their detection by HPLC with UV-Vis or fluorescence detectors. Sulfonyl chlorides, including styrenesulfonyl chloride, can be used to derivatize primary and secondary amines, such as those found in amino acids and pharmaceuticals, to form highly UV-active sulfonamides.[4]
Principle of Derivatization
The derivatization reaction is the same as the sulfonamide synthesis described earlier. The key is to use a sulfonyl chloride that imparts a strong chromophore to the analyte. The styrene group in styrenesulfonyl chloride provides a UV-active moiety, allowing for sensitive detection of the derivatized amines.
Protocol: General Procedure for Derivatization of Amines for HPLC Analysis
Materials:
-
Amine-containing sample
-
Styrene-4-sulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath
-
Syringe filter (0.45 µm)
-
HPLC vials
Procedure:
-
In a microcentrifuge tube, mix a known volume of the sample (or standard solution) with the borate buffer.
-
Add an excess of the styrene-4-sulfonyl chloride solution to the tube.
-
Vortex the mixture thoroughly and incubate at a slightly elevated temperature (e.g., 40-60 °C) for a specific time (e.g., 15-60 minutes). The optimal temperature and time should be determined empirically for the specific analyte.
-
After the reaction is complete, quench any excess derivatizing reagent by adding a small amount of a primary amine solution (e.g., glycine solution).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume of the derivatized sample into the HPLC system for analysis.
| Parameter | Typical Condition | Rationale |
| pH | 9.0 - 10.5 | Ensures the amine is in its nucleophilic, unprotonated form. |
| Temperature | 40 - 60 °C | Increases the reaction rate for complete derivatization. |
| Reaction Time | 15 - 60 min | Should be optimized for the specific analyte to ensure complete reaction. |
| Solvent | Acetonitrile/Water | A mixture is often used to ensure solubility of both the analyte and the derivatizing reagent. |
Safety and Handling of Styrenesulfonyl Chlorides
Styrenesulfonyl chlorides are corrosive and moisture-sensitive compounds. They should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[5][6] Styrenesulfonyl chlorides react with water to release hydrochloric acid, so they should be stored in a cool, dry place under an inert atmosphere.
Conclusion
Styrenesulfonyl chlorides are versatile and powerful reagents in organic synthesis. Their dual reactivity allows for the straightforward synthesis of biologically relevant sulfonamides, synthetically useful sulfonate esters, and a wide range of functional polymers. Furthermore, their application as derivatizing agents highlights their utility in analytical chemistry. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively harness the potential of styrenesulfonyl chlorides to advance their scientific endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Poly(styrene sulfonyl chloride) via reversible addition-fragmentation chain transfer polymerization and ch… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Polymerization Reactions Involving the Vinyl Group of Styrenesulfonyl Chlorides
Introduction: The Versatility of Poly(styrenesulfonyl chloride)
Styrenesulfonyl chloride (SSC) is a highly reactive monomer, the polymers of which, poly(styrenesulfonyl chloride) (PSSC), serve as versatile platforms for advanced material synthesis. The presence of the reactive sulfonyl chloride group allows for post-polymerization modification, enabling the creation of a wide array of functional polymers with tailored properties. This unique characteristic makes PSSC and its derivatives invaluable in numerous applications, including the development of ion-exchange membranes for fuel cells and water purification, flocculants and coagulants for water treatment, and as a foundational reagent in the synthesis of novel polymers for coatings and adhesives.[1] Furthermore, the ability to create sulfonated derivatives is crucial for enhancing the performance of catalysts and the properties of various polymers.[1] This guide provides an in-depth exploration of the primary polymerization techniques for SSC, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and materials science.
Monomer Synthesis: Preparation of Styrenesulfonyl Chloride
A common route for the synthesis of the styrenesulfonyl chloride monomer involves the chlorination of sodium 4-vinylbenzenesulfonate.[2] This process typically utilizes a chlorinating agent such as thionyl chloride.[2] Another preparative method involves the dehydrohalogenation of β-bromoethylbenzenesulfonyl chloride. A method for preparing a styrene monomer with a sulfonyl chloride group involves reacting a p-styrene sulfonic acid salt with a chloride.[3]
Controlled Radical Polymerization: Precision in Polymer Synthesis
Controlled radical polymerization (CRP) techniques are paramount for synthesizing polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures.[4] For styrenesulfonyl chloride, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most effective methods.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the final polymer structure.[4] This technique has been successfully employed for the synthesis of PSSC with high molecular weight and a narrow PDI.[2]
Mechanism of RAFT Polymerization
The RAFT process involves a series of reversible chain transfer steps that establish an equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This dynamic equilibrium ensures that all chains grow at a similar rate, leading to a low PDI.
Figure 1: General mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of Styrenesulfonyl Chloride
This protocol is based on established methods for the RAFT polymerization of styrenesulfonyl chloride.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) |
| Styrenesulfonyl chloride (SSC) | 202.64 | 2.026 g | 10.0 |
| Cyanomethyl N-methyl-N-phenylcarbamodithioate (RAFT Agent) | 254.38 | 63.6 mg | 0.25 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 8.2 mg | 0.05 |
| 1,4-Dioxane (Solvent) | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the styrenesulfonyl chloride monomer and the RAFT agent in 1,4-dioxane.
-
Initiator Addition: Add the AIBN initiator to the reaction mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[5]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Quench the reaction by immersing the flask in an ice bath. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which for PSSC is around 119 °C.[2]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to establish an equilibrium between active and dormant species.[6] While specific protocols for the ATRP of styrenesulfonyl chloride are less commonly detailed, the principles can be adapted from the ATRP of related monomers like styrene and styrene sulfonate esters.[7][8] Arylsulfonyl chlorides, in general, have been demonstrated as a universal class of functional initiators for ATRP.[9]
Mechanism of ATRP
In ATRP, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts a halogen atom from a dormant polymer chain, generating a radical that can propagate. The resulting metal complex in a higher oxidation state (e.g., Cu(II)Br₂) can then donate the halogen back to the propagating radical, reforming the dormant species.
Figure 2: General mechanism of ATRP.
Experimental Protocol: ATRP of Styrenesulfonyl Chloride (Proposed)
This proposed protocol is based on general ATRP procedures for styrene and the use of sulfonyl chloride initiators.[6][9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) |
| Styrenesulfonyl chloride (SSC) | 202.64 | 2.026 g | 10.0 |
| Ethyl α-bromophenylacetate (Initiator) | 229.07 | 22.9 mg | 0.1 |
| Copper(I) bromide (CuBr) | 143.45 | 14.3 mg | 0.1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 17.3 mg | 0.1 |
| Anisole (Solvent) | - | 5 mL | - |
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr and the magnetic stir bar. Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: Add anisole and the styrenesulfonyl chloride monomer via a degassed syringe.
-
Ligand Addition: Add the PMDETA ligand via a degassed syringe and stir the mixture until a homogeneous solution is formed.
-
Initiator Addition: Add the ethyl α-bromophenylacetate initiator via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir for the desired time.
-
Termination and Purification: Terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Conventional Free Radical Polymerization
For applications where precise control over molecular weight and PDI is not critical, conventional free radical polymerization offers a simpler and more cost-effective method.[2] This method typically employs a thermal initiator like AIBN or benzoyl peroxide.[10]
Experimental Protocol: Free Radical Polymerization of Styrenesulfonyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) |
| Styrenesulfonyl chloride (SSC) | 202.64 | 2.026 g | 10.0 |
| Benzoyl peroxide (BPO) | 242.23 | 24.2 mg | 0.1 |
| Toluene (Solvent) | - | 10 mL | - |
Procedure:
-
Reaction Setup: Dissolve styrenesulfonyl chloride and benzoyl peroxide in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Degassing: Bubble an inert gas through the solution for 20-30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 80-90°C under an inert atmosphere and stir for 4-8 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Drying: Filter the polymer and dry it in a vacuum oven.
Applications of Poly(styrenesulfonyl chloride) and its Derivatives
The true value of PSSC lies in its ability to be readily functionalized. The sulfonyl chloride group can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce various functionalities.[11]
-
Ion-Exchange Membranes: Hydrolysis of the sulfonyl chloride groups to sulfonic acid groups yields a polyelectrolyte with excellent proton conductivity, making it suitable for proton exchange membranes in fuel cells.[3][12]
-
Water Treatment: PSSC and its derivatives can act as effective flocculants and coagulants for removing impurities from water.[1]
-
Drug Delivery and Bioconjugation: The reactive nature of the sulfonyl chloride group allows for the attachment of drugs, proteins, or other bioactive molecules.
-
Catalyst Support: The polymer can be functionalized to create polymer-supported catalysts.[11]
-
Coatings and Adhesives: Tailoring the polymer's side chains can lead to materials with specific adhesion and surface properties.[1]
Conclusion
The polymerization of styrenesulfonyl chloride offers a gateway to a vast landscape of functional polymers. Controlled radical polymerization techniques like RAFT and ATRP provide the precision needed for advanced applications, while conventional free radical polymerization remains a viable option for bulk production. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals aiming to harness the potential of this versatile monomer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell [patentalert.com]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Preparation of amphiphilic polymers via atom transfer radical polymerization (ATRP) initiated by dodecylbenzene sulfonyl chloride [journal.buct.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 11. Polystyrene Sulfonyl Chloride [fr.yufenggp.com]
- 12. What is the application of Poly(styrene sulfonic acid)?_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: (E)-2-Phenylethenesulfonyl Chloride in the Synthesis of Biologically Active Compounds
Introduction: A Multifunctional Scaffold in Medicinal Chemistry
(E)-2-Phenylethenesulfonyl chloride, also known as trans-β-styrenesulfonyl chloride, is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and chemical biology.[1] Its unique molecular architecture, featuring both a highly reactive sulfonyl chloride and an electrophilic α,β-unsaturated vinyl system, provides a powerful platform for the synthesis of diverse and complex molecules. The sulfonyl chloride moiety is a classic electrophile for forging stable sulfonamide and sulfonate ester linkages, which are ubiquitous in pharmaceuticals.[2] Concurrently, the styrenyl group can act as a Michael acceptor, enabling its use in covalent modification strategies.[3]
This guide provides an in-depth exploration of the reactivity of this compound and its application in constructing biologically active compounds, offering both mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals.
Mechanistic Rationale: The Dual Reactivity of this compound
Understanding the causality behind this reagent's utility requires an appreciation of its two key reactive sites.
The Electrophilic Sulfonyl Chloride Core
The sulfur atom in the sulfonyl chloride group (R-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack. The most common application is its reaction with primary or secondary amines to form sulfonamides, a cornerstone reaction in drug synthesis.[2][4] This transformation typically proceeds via a concerted Sₙ2-type mechanism at the sulfur center, where the nucleophilic amine attacks the sulfur atom, leading to the displacement of the chloride ion.[5][6] The reaction is almost always conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][7]
Caption: SN2-type mechanism for sulfonamide synthesis.
The Michael Acceptor System
The vinyl group adjacent to the electron-withdrawing sulfonyl group is polarized, rendering the β-carbon electrophilic and susceptible to conjugate addition (a Michael reaction). This feature is particularly exploited in chemical biology, where this compound can act as a specialized bifunctional reagent for chemoproteomic profiling of cysteine residues.[3] The soft nucleophilic thiol side chain of a cysteine residue can covalently bond to the β-carbon. This allows the molecule to function as an activity-based protein profiling (ABPP) probe, enabling the mapping of reactive and functionally important cysteines on a proteome-wide scale.[3]
Application I: Synthesis of Novel Sulfonamide-Based Bioactive Agents
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a vast array of drugs including antibiotics, diuretics, and anticancer agents.[2][4] The use of this compound allows for the introduction of the styrenyl moiety, which can be used to modulate pharmacokinetic properties or engage in additional binding interactions within a target protein.
General Protocol for Sulfonamide Synthesis
This protocol provides a robust and reproducible method for the reaction of this compound with a primary or secondary amine.
Principle: The nucleophilic amine attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride leaving group. A tertiary amine base is used to neutralize the HCl generated during the reaction.[7]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the selected amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for sulfonylation, which can be optimized for specific amine substrates.
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Anilines | Pyridine | DCM | 0 to 25 | 6-12 | 85-95% |
| Primary Alkylamines | Triethylamine | THF | 0 to 25 | 4-8 | 80-90% |
| Secondary Amines | Triethylamine | DCM | 25 | 12-24 | 70-85% |
| Heterocyclic Amines | Sodium Hydride | DMF/THF | 0 to 25 | 8-16 | 75-90% |
| Note: These conditions are based on general sulfonylation procedures and should be optimized for each specific substrate combination.[4] |
Application II: A Covalent Probe for Chemoproteomic Profiling
The dual reactivity of this compound makes it an excellent tool for identifying druggable "hotspots" in the proteome, specifically targeting reactive cysteine residues.[3] The workflow involves using the molecule as a probe to covalently label proteins, followed by enrichment and identification via mass spectrometry.
Caption: Workflow for cysteine-reactive chemoproteomics.
Protocol: Covalent Labeling of Proteins in a Cell Lysate
Principle: This protocol outlines the use of this compound as a probe to covalently modify accessible and reactive cysteine residues within a complex protein mixture (proteome). The sulfonyl chloride can be pre-reacted with a reporter tag (e.g., an amine-containing alkyne for click chemistry) before proteome treatment.
Materials:
-
This compound (or alkyne-derivatized version)
-
Cell lysate (prepared in a suitable buffer, e.g., PBS)
-
DMSO (for stock solution)
-
Protein concentration assay kit (e.g., BCA)
-
Click chemistry reagents (e.g., Biotin-azide, CuSO₄, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads for enrichment
-
Mass spectrometer for analysis
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 10-100 mM stock solution of the this compound probe in anhydrous DMSO.
-
Lysate Preparation: Prepare a cell lysate and determine the total protein concentration. Adjust the concentration to 1-2 mg/mL with lysis buffer.
-
Labeling Reaction: Add the probe from the DMSO stock solution to the cell lysate to a final concentration of 10-100 µM. Incubate the reaction for 1 hour at 37 °C with gentle agitation.
-
Click Chemistry (if applicable): To the labeled lysate, add the click chemistry reagents in sequence: Biotin-azide, CuSO₄, TBTA ligand, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.
-
Enrichment:
-
Add streptavidin-agarose beads to the biotinylated lysate and incubate for 1-2 hours at 4 °C on a rotator to capture the labeled proteins.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for MS:
-
Elute the bound proteins from the beads.
-
Perform an on-bead or in-solution tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the specific sites of cysteine modification.
Conclusion and Outlook
This compound is a powerful and versatile reagent with significant applications in both medicinal chemistry and chemical biology. Its dual reactivity allows for the straightforward synthesis of novel sulfonamides with potential therapeutic value and enables sophisticated covalent profiling of the proteome. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery and development efforts.
References
- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound|Cysteine Probe [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Note: Advanced Analytical Methodologies for Monitoring Reactions of (E)-2-Phenylethenesulfonyl Chloride
Abstract
(E)-2-Phenylethenesulfonyl chloride, also known as β-styrenesulfonyl chloride, is a bifunctional reagent of significant interest in chemical biology and pharmaceutical development. Its reactivity, characterized by a sulfonyl chloride group and a Michael acceptor system, allows for specific covalent interactions, notably with cysteine residues in proteins.[1] This application note provides a comprehensive guide to robust analytical methods for real-time monitoring of its reactions, ensuring accurate kinetic analysis, yield determination, and impurity profiling. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Chemistry of this compound
This compound (Purity: >98%, CAS: 52147-97-4[2][3][4]) is a versatile synthetic intermediate. The molecule's reactivity is dominated by two key features:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reaction is fundamental to its use in synthesis and as a chemical probe.[5][6]
-
The Vinyl Group (C=C): The electron-withdrawing sulfonyl chloride group activates the vinyl system, making it susceptible to nucleophilic attack via a Michael addition (conjugate addition) mechanism. This dual reactivity is exploited in its application as a probe for cysteine residues in proteins.[1]
Given this reactivity, precise and reliable monitoring of its reactions is critical for optimizing reaction conditions, quantifying product formation, and identifying potential side-products or degradation pathways. This guide provides the foundational methodologies to achieve these analytical goals.
Overall Reaction Monitoring Workflow
A systematic approach to reaction monitoring is essential for obtaining high-quality, reproducible data. The following workflow provides a general framework that can be adapted to specific reaction requirements.
Caption: General workflow for monitoring reactions of this compound.
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are the cornerstone for quantitative analysis, offering excellent separation of reactants, products, and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative analysis due to its robustness and applicability to a wide range of non-volatile and thermally sensitive compounds. Given the high reactivity of the sulfonyl chloride group with common reversed-phase solvents (like water and methanol), a derivatization strategy is often employed for accurate quantification.[7][8]
Principle of Derivatization HPLC: The highly reactive this compound is converted into a stable, less reactive derivative by reacting it with a suitable agent. This allows for consistent and reproducible analysis on standard HPLC systems. A common approach is to use a primary or secondary amine to form a stable sulfonamide.[9]
Caption: Workflow for HPLC analysis via pre-column derivatization.
Protocol: HPLC Analysis of a Reaction with an Amine Nucleophile
This protocol assumes the reaction of this compound with a primary amine. The method monitors the disappearance of the starting material and the appearance of the product sulfonamide.
-
Standard Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (ACN) (e.g., 1 mg/mL).
-
Prepare a stock solution of the expected sulfonamide product in ACN.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation (at each time point):
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a larger volume of ACN (e.g., 950 µL) to stop the reaction by dilution.
-
If monitoring the starting material, derivatize a portion of this diluted sample by adding a derivatizing agent (e.g., benzylamine) to convert the remaining sulfonyl chloride to a stable sulfonamide derivative for analysis.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for amines and sulfonamides. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is a good starting point to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV-Vis Diode Array (DAD) | The phenyl and vinyl groups provide strong UV absorbance. DAD allows for monitoring at multiple wavelengths (e.g., 254 nm, 280 nm). |
-
Data Analysis:
-
Monitor the peak area of the starting material (or its derivative) and the product.
-
Calculate the concentration at each time point using the calibration curves.
-
Plot concentration versus time to determine reaction kinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile compounds. While this compound itself may have limited thermal stability, GC-MS is excellent for analyzing reaction products or for monitoring the consumption of other volatile reactants. Derivatization can also be employed to improve volatility and stability.[10][11][12]
Protocol: GC-MS Analysis for Impurity Profiling
This protocol is designed to identify potential volatile side-products or unreacted starting materials.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding it to a suitable solvent like dichloromethane (DCM) containing an internal standard (e.g., dodecane).
-
If necessary, perform a derivatization step (e.g., silylation with BSTFA) to increase the volatility of polar products.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of compounds.[13] |
| Inlet Temp. | 250 °C | Balances volatilization with minimizing thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.2 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | A typical program to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the reactant (MW: 202.66 g/mol [2]) and its likely products. |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to libraries (e.g., NIST).
-
The molecular ion (M+) for this compound would be expected at m/z 202/204 (due to chlorine isotopes). Key fragments may include loss of Cl (m/z 167) and the styryl fragment (m/z 103).
-
Quantify components by comparing their peak areas to that of the internal standard.
-
Spectroscopic Methods: NMR and FTIR
Spectroscopic methods provide real-time, non-invasive insights into the structural changes occurring during a reaction.
¹H NMR Spectroscopy for In-Situ Monitoring
NMR is unparalleled for its ability to provide detailed structural information and quantitative data without the need for separation or derivatization.[14][15] It allows for the simultaneous tracking of multiple species in the reaction mixture.
Principle of In-Situ NMR Monitoring: The reaction is conducted directly within an NMR tube, and spectra are acquired at regular intervals. By integrating the signals corresponding to specific protons on the reactant and product molecules, their relative concentrations can be determined over time.[16][17]
Protocol: In-Situ ¹H NMR Monitoring
-
Sample Preparation:
-
In a clean NMR tube, dissolve the limiting reagent in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a t=0 spectrum.
-
Initiate the reaction by adding the excess reagent directly to the NMR tube, mix quickly, and re-insert into the spectrometer.
-
-
NMR Acquisition:
-
Acquire a series of ¹H NMR spectra at timed intervals. Use a short acquisition time and relaxation delay to allow for rapid measurements.
-
Key signals to monitor for this compound in CDCl₃ are the vinyl protons (doublets, ~6.5-7.5 ppm) and the aromatic protons (~7.4 ppm).
-
-
Data Analysis:
-
Integrate a characteristic, well-resolved peak for the starting material and a characteristic peak for the product.
-
Normalize these integrals to the integral of the internal standard.
-
The concentration of each species is proportional to its normalized integral value. Plotting this against time provides the reaction kinetics.
-
Expected ¹H NMR Spectral Changes in a Reaction with an Amine:
| Species | Key Protons | Expected Chemical Shift (δ, ppm) | Change Over Time |
| This compound | Vinyl Protons (H-C=C-S) | ~6.5 - 7.5 (d) | Decrease |
| Product (Sulfonamide) | Vinyl Protons (shifted) | Shift upfield or downfield | Increase |
| Product (Sulfonamide) | N-H Proton | Variable (broad singlet) | Increase |
FTIR Spectroscopy
FTIR is a rapid and simple technique for qualitative reaction monitoring. It is particularly useful for observing the appearance or disappearance of key functional groups.
Protocol: Reaction Monitoring by FTIR
-
Methodology:
-
Use an attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel or withdraw small aliquots at time points and spot them onto an ATR crystal.
-
Acquire a background spectrum of the reaction solvent and starting materials before initiation.
-
Acquire spectra at regular intervals after the reaction begins.
-
-
Data Analysis:
-
Monitor the characteristic vibrational bands. The disappearance of the S-Cl stretch and the appearance of bands associated with the new functional group (e.g., N-H stretch in a sulfonamide) confirms reaction progress.[18]
-
Key IR Absorption Bands:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected Change |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric SO₂ Stretch | ~1375 - 1350 | Decrease |
| Sulfonyl Chloride (SO₂Cl) | Symmetric SO₂ Stretch | ~1180 - 1160 | Decrease |
| Sulfonamide (SO₂-N) | Asymmetric SO₂ Stretch | ~1350 - 1315 | Increase |
| Sulfonamide (SO₂-N) | Symmetric SO₂ Stretch | ~1170 - 1150 | Increase |
| Amine (N-H) (if forming sulfonamide) | N-H Stretch | ~3400 - 3200 | Increase |
Conclusion
The successful application of this compound in research and development hinges on the ability to accurately monitor its chemical transformations. This application note provides a suite of validated starting points for developing robust analytical methods. The choice of technique will depend on the specific goals of the analysis—HPLC for robust quantification, GC-MS for volatile impurity profiling, NMR for detailed in-situ mechanistic studies, and FTIR for rapid qualitative assessment. By employing these methodologies, researchers can gain a deeper understanding of reaction kinetics, optimize product yields, and ensure the quality and purity of their final compounds.
References
- 1. This compound|Cysteine Probe [benchchem.com]
- 2. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. 52147-97-4 | (E)-2-Phenylethene-1-sulfonyl chloride | Ambeed.com [ambeed.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 12. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magritek [magritek.com]
- 16. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Michael Acceptor in Disguise: A Senior Application Scientist's Guide to Late-Stage Functionalization with (E)-2-Phenylethenesulfonyl Chloride
Introduction: Beyond a Simple Sulfonyl Chloride
In the landscape of late-stage functionalization, the strategic introduction of sulfonyl-containing moieties can profoundly impact the pharmacological profile of a lead compound. While traditional sulfonyl chlorides have long been staples in medicinal chemistry, (E)-2-Phenylethenesulfonyl chloride, also known as trans-β-styrenesulfonyl chloride, emerges as a reagent of nuanced reactivity and significant potential. Its unique vinylsulfonyl structure offers a dual reactive nature, acting as both an electrophilic center at the sulfur atom and a Michael acceptor at the β-carbon. This duality allows for a rich and sometimes complex reactivity profile that can be harnessed for the selective modification of complex molecules.
This guide provides an in-depth exploration of this compound as a tool for late-stage functionalization, moving beyond simple protocols to elucidate the underlying chemical principles that govern its reactivity. We will delve into its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
This compound is a white solid with a melting point of 86-88 °C. It is crucial to handle this reagent with care, as it is corrosive and can cause severe skin burns and eye damage[1]. It should be used in a well-ventilated fume hood with appropriate personal protective equipment. The compound is sensitive to moisture and should be stored in a desiccator or under an inert atmosphere to prevent hydrolysis.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂S |
| Molecular Weight | 202.66 g/mol [1] |
| CAS Number | 52147-97-4[1] |
| Appearance | White solid |
| Melting Point | 86-88 °C |
Synthesis of this compound: A Reliable Protocol
The accessibility of this compound is a key factor in its utility. A common and effective method for its synthesis involves the chlorosulfonylation of styrene with sulfuryl chloride in an appropriate solvent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Styrene
-
Sulfuryl chloride (SO₂Cl₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of styrene (1.0 eq) in DMF at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Expected Yield: 85%
The Dichotomous Reactivity: Mechanistic Considerations
The reactivity of this compound with nucleophiles is a subject of mechanistic interest. Two primary pathways can be envisioned: a direct nucleophilic attack at the sulfonyl sulfur (an Sₙ2-type reaction) or a conjugate (Michael) addition to the β-carbon of the vinyl group, potentially followed by elimination.
Extensive studies on the solvolysis of trans-β-styrenesulfonyl chloride suggest that the reaction proceeds via an Sₙ2 mechanism[2]. The observed kinetic solvent isotope effects are consistent with this pathway, where the nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.
However, the presence of the electron-withdrawing sulfonyl group makes the vinyl system a potent Michael acceptor. This is particularly relevant when considering reactions with soft nucleophiles, such as thiols. In such cases, a conjugate addition mechanism may compete with or even dominate the direct substitution pathway. For the purpose of this guide, we will focus on the well-documented sulfonylation of amines, which predominantly follows a direct substitution mechanism.
Caption: Proposed Sₙ2-like mechanism for the reaction of this compound with amines.
Application in Late-Stage Functionalization: Synthesis of Biologically Active Sulfonamides
A primary application of this compound in a late-stage context is the synthesis of vinyl sulfonamides. The resulting products are not only stable but also represent a class of compounds with significant biological activities, including potent anticancer properties[3][4].
General Protocol: Sulfonylation of Anilines
This protocol provides a general method for the reaction of this compound with substituted anilines, which can be adapted for more complex amine-containing drug molecules.
Materials:
-
This compound
-
Substituted aniline or other amine-containing substrate
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the amine substrate (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-styryl sulfonamide.
Substrate Scope and Representative Yields
The following table summarizes the synthesis of various (E)-N-aryl-2-phenylethenesulfonamides, demonstrating the utility of this reagent with a range of electronically diverse anilines.
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | Aniline | (E)-N-phenyl-2-phenylethenesulfonamide | 85 |
| 2 | 4-Methoxyaniline | (E)-N-(4-methoxyphenyl)-2-phenylethenesulfonamide | 88 |
| 3 | 4-Chloroaniline | (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide | 82 |
| 4 | 3-Amino-4-methoxyaniline | (E)-N-(3-amino-4-methoxyphenyl)-2-phenylethenesulfonamide | 75 |
Yields are based on reported literature values and may vary depending on experimental conditions.
Workflow for Late-Stage Functionalization
The following diagram illustrates a typical workflow for the late-stage functionalization of a complex molecule containing a primary or secondary amine with this compound.
Caption: A generalized workflow for the sulfonylation of amine-containing molecules.
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, ensure that the this compound has not hydrolyzed. Using freshly prepared or properly stored reagent is critical. Additionally, consider using a more hindered base, such as diisopropylethylamine (DIPEA), to minimize potential side reactions with the sulfonyl chloride.
-
Multiple Products: The presence of multiple products could indicate competing Michael addition, especially with softer nucleophiles. Modifying the solvent polarity or reaction temperature may help to favor one pathway over the other. For amine sulfonylation, ensuring an anhydrous reaction environment is key to preventing hydrolysis of the starting material and product.
-
Purification Challenges: The resulting vinyl sulfonamides can sometimes be challenging to purify due to their polarity. A careful selection of the mobile phase for column chromatography is necessary. In some cases, recrystallization may be a more effective purification method.
Conclusion: A Versatile Reagent for Modern Drug Discovery
This compound stands out as a valuable reagent for late-stage functionalization, offering a reliable means to introduce the biologically significant vinyl sulfonamide moiety into complex molecules. Its predictable reactivity with amines, coupled with a straightforward synthetic protocol, makes it an attractive tool for medicinal chemists. By understanding the nuances of its reactivity and employing robust experimental procedures, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.
References
- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity in the Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (E)-2-Phenylethenesulfonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of stereoselective vinyl sulfonyl chloride synthesis. As a key building block in medicinal chemistry, particularly for creating novel sulfonamides, achieving high isomeric purity of the (E)-alkene is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure this compound?
The principal difficulty lies in controlling the stereochemistry of the carbon-carbon double bond. Many synthetic routes can produce a mixture of (E) and (Z) isomers, which are often difficult to separate due to their similar physical properties. The formation of the thermodynamically more stable (E)-isomer is often favored, but reaction kinetics, catalyst choice, and reaction conditions can lead to significant contamination with the undesired (Z)-isomer.
Q2: Which synthetic strategies generally afford the highest (E)-selectivity?
Metal-catalyzed reactions have shown the most promise for high stereoselectivity. Specifically:
-
Iron-Catalyzed Additions: The addition of aromatic sulfonyl chlorides to terminal alkynes, such as phenylacetylene, in the presence of an iron(II) catalyst and a phosphine ligand, can yield (E)-β-chlorovinylsulfones with virtually 100% stereoselectivity.[2]
-
Palladium-Catalyzed Reactions: Heck-Matsuda type processes, which involve the arylation of ethenesulfonyl fluoride with arenediazonium salts using a palladium(II) acetate catalyst, exclusively yield the (E)-isomer.[3] While this produces the sulfonyl fluoride, the underlying principles of stereocontrol are highly relevant, and the fluoride can be a useful synthon in its own right.
-
Photocatalysis: Visible-light photoredox catalysis for the chlorosulfonylation of alkynes is a modern approach that efficiently forms (E)-selective β-chlorovinyl sulfones under mild conditions.[2]
Q3: How can I accurately determine the E/Z ratio of my product mixture?
¹H NMR spectroscopy is the most direct and reliable method. The vinyl protons of the (E) and (Z) isomers have distinct chemical shifts and, more importantly, different vicinal coupling constants (³JHH).
-
(E)-isomer: Exhibits a large coupling constant, typically in the range of 15-16 Hz .[4]
-
(Z)-isomer: Exhibits a smaller coupling constant, typically around 9-12 Hz . By integrating the signals corresponding to each isomer, you can calculate the E/Z ratio with high accuracy.
Q4: What are the critical safety precautions when handling reagents for this synthesis?
Safety is paramount. This compound is corrosive and causes severe skin burns and eye damage.[5] Always handle it and its precursors (like thionyl chloride or sulfuryl chloride) in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. Use the diagnostic workflow below to identify and solve common problems.
Problem: Poor E/Z Ratio (Significant Z-Isomer Contamination)
-
Potential Cause 1: Suboptimal Catalyst System. In metal-catalyzed additions to alkynes, the nature of the catalyst and its ligands is the primary determinant of stereoselectivity. For example, using certain copper catalysts for the addition of sulfonyl chlorides to acetylenes can exclusively produce the (Z)-isomer, whereas iron-based systems strongly favor the (E)-product.[2]
-
Solution: For high (E)-selectivity, an iron(II)-catalyzed system is highly recommended. The mechanism involves a radical pathway where the stereochemical outcome is controlled to favor the E-isomer.[2] Alternatively, modern visible-light photoredox methods have proven effective at delivering high (E)-selectivity under mild conditions.[2]
-
-
Potential Cause 2: Post-Reaction Isomerization. The desired (E)-isomer can isomerize to the (Z)-isomer under certain conditions during workup or purification. This can be promoted by exposure to acid, base, or high temperatures.
-
Solution: Ensure that the reaction workup is performed under neutral conditions. Use a buffered aqueous solution if necessary. During purification by column chromatography, use a neutral stationary phase like silica gel and avoid chlorinated solvents if possible. For distillation, use the lowest possible temperature and pressure to minimize thermal isomerization.
-
Problem: Low or No Product Yield
-
Potential Cause 1: Reagent or Catalyst Deactivation. Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis and deactivation.[1] Similarly, many organometallic catalysts are sensitive to air and moisture.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all reagents are dry and of high purity. If using a metal catalyst, particularly one sensitive to oxygen, perform the reaction under an inert atmosphere of nitrogen or argon.
-
-
Potential Cause 2: Formation of Sulfone Byproducts. If using a direct sulfonylation approach on styrene, a common side reaction is the formation of sulfone bridges, especially when using aggressive sulfonating agents like oleum or chlorosulfonic acid.[6] This leads to cross-linked or polymeric material instead of the desired monomeric product.
-
Solution: Switch to a milder, more selective synthetic route, such as the catalyzed addition to phenylacetylene. This avoids the complexities of direct C-H functionalization on styrene and provides much greater control over the reaction outcome.
-
Data Summary: Comparison of Catalytic Systems
The choice of catalyst is critical for stereocontrol. The table below summarizes outcomes for related syntheses of β-chlorovinyl sulfones, which serve as a strong proxy for the target molecule.
| Catalyst System | Substrates | Key Additive/Ligand | Predominant Isomer | Reported Selectivity | Reference |
| Iron(II) salt | Terminal Alkynes + ArSO₂Cl | Phosphine Ligand | (E) | 100% Regio- and Stereoselective | [2] |
| Copper(I) Chloride | Acetylenes + RSO₂Cl | Dimethyl Sulfide (Me₂S) | (Z) | Exclusively (Z)-isomer | [2] |
| Silver(I) catalyst | Terminal Arylacetylenes + RSO₂Cl | None specified | (E) | Not explicitly quantified, but (E) is implied | [2] |
| Visible Light / Photoredox | Terminal/Internal Alkynes + RSO₂Cl | Copper Complex | (E) | Exclusive Regio- and Stereoselectivity | [2] |
Recommended Experimental Protocol
This protocol is based on the highly selective iron-catalyzed chlorosulfonylation of an alkyne, adapted for the synthesis of the target compound.
Reaction: Iron-Catalyzed Addition of Benzenesulfonyl Chloride to Phenylacetylene
Materials:
-
Benzenesulfonyl chloride
-
Phenylacetylene
-
Iron(II) chloride (FeCl₂) (anhydrous)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous Toluene or 1,2-Dichloroethane (DCE)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Preparation: Under an inert atmosphere of Nitrogen, add anhydrous iron(II) chloride (5 mol%) and triphenylphosphine (10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by phenylacetylene (1.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add benzenesulfonyl chloride (1.2 eq) dropwise to the stirring mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as the primary product.
-
Characterization: Confirm the structure and stereochemical purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic for the (E)-isomer is the large vicinal coupling constant (~15 Hz) between the two vinyl protons in the ¹H NMR spectrum.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Stability and storage conditions for trans-beta-styrenesulfonyl chloride
Technical Support Center: trans-beta-Styrenesulfonyl Chloride
Welcome to the technical support guide for trans-beta-styrenesulfonyl chloride (CAS 52147-97-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this important reagent in your experiments. As a highly reactive sulfonyl chloride, its integrity is paramount for successful and reproducible synthetic outcomes. This guide provides in-depth, field-proven insights into its storage, stability, and troubleshooting common issues.
Core Concepts: Understanding the Instability of Sulfonyl Chlorides
Trans-beta-styrenesulfonyl chloride is a valuable synthetic intermediate, frequently employed in the synthesis of sulfonamides, which are of significant interest in pharmaceutical development.[1] However, its utility is directly tied to its high reactivity, which also makes it susceptible to degradation. The primary mode of degradation is hydrolysis, a common characteristic of sulfonyl chlorides.[2][3]
The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[4] This reaction is often rapid and leads to the formation of the corresponding, and synthetically inactive, sulfonic acid and hydrochloric acid. This process not only consumes the active reagent but the generation of HCl can also catalyze further degradation or interfere with subsequent reactions.
Visualizing the Primary Degradation Pathway
The following diagram illustrates the hydrolysis mechanism, which is the most common cause of sample degradation.
Caption: Hydrolysis of trans-beta-styrenesulfonyl chloride.
Recommended Storage and Handling Protocols
Proper storage is the most critical factor in maintaining the long-term stability and reactivity of trans-beta-styrenesulfonyl chloride. The primary goal is to rigorously exclude moisture.
Quantitative Storage Parameters
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C is strongly recommended for long-term storage.[5] Short-term storage at 2-8°C is acceptable. | Low temperatures slow down the rate of all chemical degradation pathways, including hydrolysis and potential polymerization or decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[6] | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidation. This is the most effective preventative measure. |
| Container | Original, tightly sealed container.[7] Use of corrosive-resistant containers with a resistant inner liner is advised.[6] Avoid metal containers.[6] | Prevents ingress of atmospheric moisture. The HCl generated from any minor hydrolysis is corrosive to metals.[6] |
| Environment | Keep in a dry, cool, and well-ventilated place.[7] Avoid direct sunlight and extreme temperatures.[5] | Protects from environmental moisture and prevents thermal decomposition, which can release toxic gases like sulfur oxides and hydrogen chloride.[5][8] |
Protocol for Handling and Dispensing
This protocol is designed to minimize exposure to atmospheric moisture during use.
-
Preparation : Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment : Whenever possible, handle the compound inside a glovebox with a dry nitrogen or argon atmosphere.
-
Nitrogen Blanket (If no glovebox) : If a glovebox is unavailable, create a positive pressure of inert gas in the container before and after dispensing. Insert a needle connected to a nitrogen line through the septum of the cap to gently flush the headspace.
-
Dispensing : Use clean, dry spatulas and glassware. Quickly weigh the desired amount and immediately and tightly reseal the container.
-
Post-Dispensing : Flush the container headspace with inert gas again before returning it to cold storage.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers, providing diagnostic logic and actionable solutions.
Q1: I opened a new bottle of the compound and observed white fumes. Is the product degraded?
A: Not necessarily. This is a common observation. Trans-beta-styrenesulfonyl chloride is highly reactive towards atmospheric moisture. The white fumes you see are likely hydrochloric acid (HCl) gas being formed as the compound on the surface reacts with humid air entering the bottle.[8] While the bulk of the material is likely still of high quality, this indicates extreme moisture sensitivity. Always handle in a dry environment and minimize the time the container is open.
Q2: My reaction is sluggish or failing, and I suspect the reagent. How can I confirm its quality?
A: Reagent degradation is a primary suspect for reaction failure. The most likely cause is hydrolysis, which reduces the molar equivalency of the active sulfonyl chloride.
-
Signs of Degradation : The solid may appear clumpy, discolored, or have a pungent, acidic odor (due to HCl).
-
Quality Check : You can perform a simple qualitative test. Add a small amount of the compound to an anhydrous alcohol (e.g., ethanol). A vigorous reaction with the evolution of heat and HCl gas (detectable with a pH strip) indicates the presence of the active sulfonyl chloride. For a quantitative assessment, a formal titration protocol is recommended (see Section 4).
Q3: The solid in the bottle has turned from white/off-white to a distinct yellow or brown color. Can I still use it?
A: Significant discoloration is a strong indicator of decomposition. While minor color changes might be acceptable for some robust applications, a distinct yellow or brown color suggests the presence of significant impurities from thermal or oxidative degradation. It is highly recommended to use a fresh, unopened lot for any sensitive or scale-up reactions to ensure reproducibility.
Q4: What materials should I avoid bringing into contact with trans-beta-styrenesulfonyl chloride?
A: Avoid contact with the following:
-
Water/Moisture : Causes rapid hydrolysis.[8]
-
Strong Bases : Will react vigorously.[8]
-
Strong Oxidizing Agents : Can lead to decomposition.[8]
-
Alcohols & Amines : These are nucleophiles that will react to form sulfonates and sulfonamides, respectively.[9] While this is often the desired reaction, it should only occur under controlled experimental conditions, not during storage.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting reagent-related issues.
Experimental Protocol: Assessing Reagent Purity via Titration
This protocol provides a practical method to determine the percentage of active sulfonyl chloride in a potentially aged or improperly stored sample. It is based on the stoichiometric reaction with a primary amine and back-titration of the unreacted amine.
Principle: The sulfonyl chloride reacts 1:1 with an excess of a known concentration of a primary amine (e.g., benzylamine). The remaining, unreacted amine is then titrated with a standardized acid solution.
Materials:
-
trans-beta-styrenesulfonyl chloride sample
-
Benzylamine (accurately prepared ~0.5 M solution in anhydrous THF)
-
Standardized HCl solution (0.1 M aqueous)
-
Anhydrous Tetrahydrofuran (THF)
-
Bromothymol blue indicator
-
Analytical balance, burette, flasks
Procedure:
-
Sample Preparation : In a dry flask under nitrogen, accurately weigh ~100 mg of the trans-beta-styrenesulfonyl chloride sample. Record the exact weight (W_sample).
-
Reaction : Using a calibrated pipette, add exactly 10.00 mL of the ~0.5 M benzylamine solution to the flask. Swirl to dissolve and let the reaction proceed for 15 minutes at room temperature.
-
Blank Preparation : Prepare a blank by pipetting exactly 10.00 mL of the same ~0.5 M benzylamine solution into a separate flask.
-
Titration : Add 2-3 drops of bromothymol blue indicator to both the sample and blank flasks. Titrate each with the standardized 0.1 M HCl solution until the blue color changes to yellow. Record the volume of HCl used for the sample (V_sample) and the blank (V_blank).
-
Calculation :
-
Moles of amine reacted = (V_blank - V_sample) * [HCl]
-
Mass of active sulfonyl chloride = (Moles of amine reacted) * 202.66 g/mol (MW of reagent[10])
-
Purity (%) = (Mass of active sulfonyl chloride / W_sample) * 100
-
This method provides a reliable measure of the active reagent, allowing you to adjust your reaction stoichiometry accordingly or decide to discard the reagent.
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 52147-97-4 | [10][11] |
| Molecular Formula | C₈H₇ClO₂S | [12][13] |
| Molecular Weight | 202.66 g/mol | [10] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 85-88 °C | [10][12][14] |
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. trans-b-Styrenesulfonyl chloride 97 52147-97-4 [sigmaaldrich.com]
- 11. pschemicals.com [pschemicals.com]
- 12. BETA-STYRENE SULFONYL CHLORIDE | 4091-26-3 [chemicalbook.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Managing the Exothermic Nature of Sulfonyl Chloride Reactions
Welcome to the Technical Support Center for managing sulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but highly reactive reagents. The inherent exothermic nature of sulfonylation reactions demands meticulous control to ensure safety, maximize yield, and maintain product purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with sulfonyl chlorides.
Troubleshooting Guide
This section addresses specific issues that may arise during sulfonylation reactions due to the exothermic nature of the process. Each problem is presented in a question-and-answer format, detailing the immediate actions to take, potential causes, and long-term solutions.
Issue 1: Runaway Reaction
Question: My reaction is experiencing a sudden and rapid temperature increase (runaway reaction). What should I do, and what are the likely causes?
Answer: A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure your safety.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride.[1]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.
-
Increase Stirring: Ensure vigorous stirring to promote uniform heat dissipation and prevent localized hot spots.[1]
-
Emergency Quenching (if planned): If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[1]
Potential Causes & Long-Term Solutions:
| Cause | Solution |
| Reagent Addition Rate Too Fast | The rate of heat generation is exceeding the rate of heat removal. Slow down the addition rate significantly. Use a syringe pump or a dropping funnel for precise, controlled addition.[1] |
| Inadequate Cooling | The cooling bath may be insufficient for the reaction scale. Use a larger cooling bath, a more efficient cryogen (e.g., ice/salt, dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor and the cooling medium.[1] |
| Poor Mixing | Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots. Use an overhead mechanical stirrer for larger volumes or viscous mixtures to ensure efficient mixing.[1] |
| Incorrect Reaction Concentration | A highly concentrated reaction mixture can lead to a rapid exotherm. Consider diluting the reaction mixture with an appropriate solvent. |
Issue 2: Low Yield and Incomplete Reaction
Question: My reaction has a low yield, and I have a significant amount of unreacted starting material. How is this related to temperature control?
Answer: Temperature is a critical parameter in sulfonylation reactions, and deviations can negatively impact your yield.
Troubleshooting Steps:
-
Temperature Too High: Excessive heat from an unmanaged exotherm can lead to the degradation of both reactants and the desired product.[1] High temperatures can also promote side reactions, consuming your starting materials and reducing the yield of the desired product.
-
Temperature Too Low: While crucial for safety, excessively low temperatures can slow the reaction rate to a point where it does not go to completion within the allotted time.[1]
Solutions:
-
Optimize Reaction Temperature: Maintain the reaction within the optimal temperature range for your specific transformation. For many sulfonamide syntheses, this is often between 0°C and 15°C.[1]
-
Monitor Internal Temperature: Always monitor the internal reaction temperature with a calibrated thermometer.
-
Controlled Heating: If the reaction requires heating after the initial exothermic addition, do so gradually and with careful monitoring.
Issue 3: Product Impurity and Coloration
Question: My final product is impure and has a significant color. How is this linked to the exothermic nature of the reaction?
Answer: The formation of colored impurities is often a sign of poor temperature control during the reaction.
Potential Causes and Solutions:
| Cause | Solution |
| Thermal Decomposition | Reactants, intermediates, or the final product can decompose at high temperatures, leading to a complex mixture of impurities.[1] Maintain strict temperature control throughout the reaction. |
| Oxidative Side Reactions | In the presence of certain reagents, high temperatures can promote oxidative side reactions, which often produce highly colored compounds.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. |
| Side Product Formation | The activation energy for side reactions may be reached if the temperature is not adequately controlled. For instance, with primary amines, di-sulfonylation can occur.[2] To minimize this, use a 1:1 molar ratio of amine to sulfonyl chloride and add the sulfonyl chloride slowly.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are corrosive and reactive compounds. Key hazards include:
-
Corrosivity: They can cause severe burns to the skin and eyes and damage the respiratory tract if inhaled.[3]
-
Reactivity with Water: They react exothermically with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4] This reaction can be vigorous.
-
Incompatibility: They are incompatible with strong oxidizing agents, strong bases, and amines.[3][5]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with sulfonyl chlorides?
A2: A comprehensive suite of PPE is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[3]
Q3: How does the choice of base (e.g., pyridine, triethylamine, DMAP) affect the reaction exotherm?
A3: The base plays a crucial role in scavenging the HCl generated during the reaction and can also act as a nucleophilic catalyst.
-
Pyridine and Triethylamine: These are commonly used bases that neutralize HCl.[6] The neutralization reaction itself is exothermic and contributes to the overall heat generated.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the reaction rate, even when used in catalytic amounts.[7][8] This increased reaction rate will lead to a faster generation of heat. It is crucial to have a robust cooling system in place when using DMAP.[7] The mechanism often involves the formation of a highly reactive sulfonyl-DMAP intermediate.[7][9]
Q4: What is the correct way to quench a reaction containing unreacted sulfonyl chloride?
A4: Quenching must be done carefully to control the exothermic hydrolysis of the sulfonyl chloride.
-
Procedure: Slowly and carefully add the reaction mixture to a cold, vigorously stirred solution of a weak base, such as sodium bicarbonate.[3]
-
Caution: The hydrolysis is exothermic and generates HCl, which then reacts with the bicarbonate to produce carbon dioxide gas, leading to vigorous effervescence.[3] The rate of addition must be controlled to prevent excessive foaming and potential overflow.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Controlled Temperature
This protocol outlines a general method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride, emphasizing temperature control.
Materials:
-
Amine
-
Sulfonyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine or Triethylamine)
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel or syringe pump
-
Ice/salt bath or chiller
-
Gas trap for HCl
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a stirrer, a thermometer, and a dropping funnel. Ensure the setup includes a gas trap to handle the evolved HCl gas.[1]
-
Cooling: Place the flask in an ice/salt bath to pre-cool it to 0-5°C.[1]
-
Reagent Addition: Dissolve the amine and the base in the anhydrous solvent in the flask.
-
Controlled Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 1-2 hours, ensuring the internal temperature does not rise above 10°C.[1] Vigorous stirring is essential to prevent localized heating.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with an appropriate aqueous work-up. This typically involves washing with a dilute acid solution to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Safe Quenching of a Sulfonyl Chloride Reaction
This protocol provides a safe method for quenching a reaction containing residual sulfonyl chloride.
Materials:
-
Reaction mixture containing unreacted sulfonyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ice bath
-
Large beaker or flask for quenching
-
Stir bar
Procedure:
-
Prepare Quenching Solution: In a large beaker, place a sufficient volume of saturated aqueous sodium bicarbonate solution. The volume should be large enough to dilute the reaction mixture and neutralize the generated acid.
-
Cool the Quenching Solution: Place the beaker in an ice bath and begin stirring. Allow it to cool to approximately 0-5 °C.[3]
-
Slow Addition: Slowly and carefully, add the reaction mixture containing the unreacted sulfonyl chloride to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner.[3]
-
Control Effervescence: Be prepared for vigorous gas evolution (CO₂). The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.[3]
-
Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure that all the residual sulfonyl chloride has been hydrolyzed.[3]
-
Work-up: Proceed with the standard aqueous work-up and extraction of your product.
Visualizations
Reaction Mechanism of Sulfonamide Formation
The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is used to neutralize the generated HCl.
Caption: General mechanism for sulfonamide formation.
Troubleshooting Workflow for Runaway Reactions
A logical workflow for addressing a runaway reaction in a sulfonyl chloride experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 5. nj.gov [nj.gov]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with (E)-2-Phenylethenesulfonyl Chloride
Welcome to the technical support center for (E)-2-phenylethenesulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals to provide expert advice, troubleshooting solutions, and answers to frequently asked questions when scaling up reactions involving this versatile reagent. Our focus is on ensuring safety, maximizing yield, and achieving high purity in your scaled-up synthetic processes.
Troubleshooting Guide: Overcoming Common Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up of reactions utilizing this compound.
Question 1: My reaction is showing a significantly lower yield on a larger scale compared to the bench-scale experiment. What are the likely causes and how can I fix this?
Answer:
A drop in yield upon scale-up is a common issue that typically points to challenges in maintaining optimal reaction conditions as the volume increases. The primary culprits are often related to mass and heat transfer limitations, or the prolonged reaction times that can promote decomposition of the starting material or product.
Core Issues and Solutions:
-
Inefficient Mixing: On a larger scale, inadequate agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of byproducts from the decomposition of the sulfonyl chloride or undesired side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) to maintain a homogeneous reaction mixture. The goal is to ensure the base and nucleophile are well-dispersed to react cleanly with the sulfonyl chloride.
-
-
Poor Temperature Control: Sulfonylation reactions are often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. An uncontrolled temperature increase can accelerate the decomposition of this compound, which is known to be thermally sensitive.
-
Solution: Use a reactor jacket with a circulating temperature control unit. For highly exothermic reactions, consider a semi-batch process where the this compound solution is added slowly to the solution of the nucleophile and base. This allows the cooling system to manage the heat generated in real-time.
-
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis by water, which converts it to the unreactive sulfonic acid. Any moisture in your reagents, solvents, or from atmospheric exposure can consume your starting material.
-
Solution: Always use anhydrous solvents (KF titration < 50 ppm H₂O is recommended). Dry your glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reactor.
-
-
Prolonged Reaction Time: Simply multiplying the reaction time from a small-scale experiment is often not effective. Longer exposure to the reaction conditions, especially if basic, can lead to product degradation or side reactions.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR. The reaction should be quenched as soon as the consumption of the limiting reagent is complete to prevent the formation of impurities.
-
Question 2: I am observing a significant amount of a major byproduct, (E)-2-phenylethenesulfonic acid, in my crude reaction mixture. How can I prevent its formation?
Answer:
The presence of (E)-2-phenylethenesulfonic acid is a clear indicator of hydrolysis of your starting sulfonyl chloride. This is a very common issue, as sulfonyl chlorides are highly reactive towards water.
Prevention Strategy:
-
Rigorous Anhydrous Technique: This is the most critical factor. Ensure all solvents are of anhydrous grade. If you are using solvents from a drum, it is good practice to test the water content before use. Reagents like amine nucleophiles or bases (e.g., triethylamine, pyridine) should also be dry.
-
Inert Atmosphere: As mentioned before, blanketing the reaction with an inert gas like nitrogen or argon is crucial. This prevents ambient moisture from being drawn into the reactor, especially during cooling or reagent addition.
-
Order of Addition: The order in which you add your reagents matters. Typically, the nucleophile and the base are dissolved in the solvent first. The this compound is then added portion-wise or as a solution via an addition funnel. This ensures that the highly reactive sulfonyl chloride immediately encounters the intended nucleophile rather than trace water.
Below is a decision tree to help troubleshoot the source of water in your reaction.
Caption: Troubleshooting workflow for sulfonic acid byproduct formation.
Question 3: My scaled-up reaction is turning dark brown/black, and purification is yielding a complex mixture. What is happening?
Answer:
A dark coloration and complex mixture often indicate decomposition or polymerization. This compound contains a reactive styrenic system, which can be prone to polymerization, especially at elevated temperatures or in the presence of certain initiators.
Potential Causes and Mitigation:
-
Thermal Decomposition: As previously noted, this reagent is thermally sensitive. Uncontrolled exotherms during the addition of the sulfonyl chloride or the base can lead to decomposition and polymerization.
-
Mitigation: Maintain strict temperature control, typically at 0 °C or below, during reagent addition. Use a slow addition rate.
-
-
Base-Induced Polymerization/Decomposition: While a base is necessary to scavenge the HCl byproduct, strong or sterically unhindered bases can sometimes promote side reactions with the styrenyl system.
-
Mitigation: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of simpler tertiary amines like triethylamine if side reactions are suspected. The choice of base can be critical and may require screening.
-
-
Radical Polymerization: Although less common in standard sulfonylation reactions, trace impurities (e.g., peroxides in solvents like THF) could potentially initiate radical polymerization of the styrene moiety.
-
Mitigation: Consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture, especially if you are running the reaction for an extended period or at elevated temperatures. Ensure solvents are peroxide-free.
-
Frequently Asked Questions (FAQs)
Question 1: What are the recommended storage and handling conditions for this compound?
Answer:
Proper storage and handling are critical to maintain the integrity of this reagent.
-
Storage: It should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is ideal. The container must be tightly sealed to prevent moisture ingress. It is highly recommended to store it under an inert atmosphere (argon or nitrogen).
-
Handling: Handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Since it is a moisture-sensitive and corrosive solid, avoid inhalation of dust and contact with skin. Use dry, clean spatulas and glassware. When weighing, do so quickly to minimize exposure to atmospheric moisture.
Question 2: Which solvents and bases are generally recommended for sulfonylation reactions with this reagent at scale?
Answer:
The choice of solvent and base is crucial for reaction success and depends heavily on the nucleophile being used.
| Parameter | Recommended Options | Rationale & Considerations |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene | DCM: Generally a good first choice; inert and dissolves the sulfonyl chloride well. THF: Good solvent, but must be free of peroxides. MeCN: A more polar option, useful for less soluble nucleophiles. Toluene: Can be used for reactions at higher temperatures if required, but thermal stability of the sulfonyl chloride must be considered. |
| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, 2,6-Lutidine | TEA: Common and inexpensive, but can sometimes lead to side reactions. DIPEA: Sterically hindered and less nucleophilic; often a better choice to minimize side reactions. Pyridine: Can act as a nucleophilic catalyst; useful in some cases but can be difficult to remove during workup. 2,6-Lutidine: A highly effective, non-nucleophilic base for sensitive substrates. |
Always use anhydrous solvents and ensure the base is compatible with your substrate and reaction conditions.
Question 3: How can I effectively monitor the progress of my scale-up reaction?
Answer:
Relying on a fixed time point from a small-scale run is risky. Active monitoring is essential.
-
Thin-Layer Chromatography (TLC): The quickest and most common method. A simple co-spot of your starting material and the reaction mixture will show the consumption of the sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It allows you to accurately track the disappearance of starting materials and the appearance of the product and any byproducts. Regular sampling (e.g., every 30-60 minutes) provides a clear reaction profile.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For some reactions, you can take a small aliquot, quickly remove the solvent, and take a crude ¹H NMR. This can give you a very clear picture of the conversion by integrating key signals from the starting material and product.
The workflow for in-process control is outlined below.
Caption: A typical workflow for monitoring reaction progress.
General Protocol: Scale-Up of Amine Sulfonylation
This protocol provides a general, step-by-step methodology for the sulfonylation of a primary or secondary amine at scale.
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood or an appropriate process reactor. All reagents are hazardous and require proper PPE. The reaction is exothermic.
Equipment:
-
Jacketed glass reactor with overhead mechanical stirring
-
Temperature control unit (chiller/heater)
-
Inert gas inlet (Nitrogen or Argon)
-
Pressure-equalizing addition funnel
Procedure:
-
Reactor Setup: Assemble the reactor and ensure it is clean and dry. Purge the system with nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Add Base: Add the base (e.g., triethylamine, 1.2-1.5 eq.).
-
Cooling: Cool the stirred mixture to 0 °C using the temperature control unit.
-
Prepare Sulfonyl Chloride Solution: In a separate dry flask under nitrogen, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Slow Addition: Transfer the sulfonyl chloride solution to the addition funnel and add it dropwise to the cold, stirred amine solution over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by LC-MS or TLC until the amine is consumed.
-
Quenching: Once complete, slowly add water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography as required.
Validation & Comparative
A Comparative Guide to the Reactivity of (E)-2-Phenylethenesulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. The reactivity of these electrophilic partners is a critical parameter, dictating reaction conditions, selectivity, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of two prominent sulfonyl chlorides: the aromatic benzenesulfonyl chloride and its vinylogous counterpart, (E)-2-phenylethenesulfonyl chloride (also known as trans-β-styrenesulfonyl chloride).
Unveiling the Contestants: Structural and Electronic Distinctions
At first glance, benzenesulfonyl chloride and this compound share the reactive sulfonyl chloride (-SO₂Cl) functional group. However, the nature of the organic residue attached to this group—a phenyl ring versus a styryl moiety—imparts distinct electronic and steric characteristics that govern their reactivity.
Benzenesulfonyl Chloride: The quintessential aromatic sulfonyl chloride, its reactivity is modulated by the electronic effects of the phenyl ring. The sulfur atom of the sulfonyl chloride group is rendered electrophilic by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. The phenyl ring itself is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, while also capable of resonance donation.
This compound: In this molecule, a vinyl spacer separates the phenyl ring from the sulfonyl chloride group. This vinyl group, or more specifically the styryl substituent (-CH=CH-Ph), alters the electronic communication between the phenyl ring and the reactive center. The styryl group is known to be electron-donating by resonance, which can influence the electrophilicity of the sulfonyl sulfur.
The fundamental question is how this extended π-system in the styryl group, compared to the direct attachment of the phenyl ring, impacts the susceptibility of the sulfonyl chloride to nucleophilic attack.
Reactivity Showdown: A Head-to-Head Comparison
The reactivity of sulfonyl chlorides is most commonly assessed through their reactions with nucleophiles, such as water (hydrolysis/solvolysis) and amines (aminolysis to form sulfonamides).
Solvolysis: A Quantitative Look at Reactivity
A study by Kevill and D'Souza provides direct experimental data on the solvolysis rates of both benzenesulfonyl chloride and this compound across a range of solvents.[1][2][3] Solvolysis, the reaction of the substrate with the solvent, serves as an excellent model for comparing intrinsic electrophilicity.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Benzenesulfonyl Chloride | 100% Ethanol | 35.0 | 3.60 x 10⁻⁵ |
| This compound | 100% Ethanol | 45.0 | Data not available for direct comparison |
| Benzenesulfonyl Chloride | 100% Methanol | 35.0 | 1.51 x 10⁻⁴ |
| This compound | 100% Methanol | 45.0 | 4.72 x 10⁻⁵ |
| Benzenesulfonyl Chloride | Water | 35.0 | Data not available for direct comparison |
| This compound | Water | 45.0 | 1.46 x 10⁻³ (relative to D₂O) |
While a direct rate comparison at the same temperature is not available for all solvents, the data strongly suggests that benzenesulfonyl chloride is more reactive towards solvolysis than this compound . For instance, in methanol, even at a higher temperature, the rate constant for the styryl derivative is lower than that for benzenesulfonyl chloride. This indicates a lower electrophilicity of the sulfur atom in this compound.
This counterintuitive result can be rationalized by considering the electronic nature of the styryl group. The extended conjugation allows for electron donation from the phenyl ring through the vinyl group to the sulfonyl moiety, thereby reducing the partial positive charge on the sulfur atom and making it less susceptible to nucleophilic attack.
Experimental Corner: Protocols for Reactivity Assessment
To provide a practical framework for researchers, we outline a standardized protocol for comparing the reactivity of sulfonyl chlorides via hydrolysis, a method that can be readily implemented in most laboratory settings.
Protocol: Comparative Hydrolysis of Sulfonyl Chlorides by Conductometry
This method relies on the increase in conductivity as the sulfonyl chloride reacts with water to produce hydrochloric acid and the corresponding sulfonic acid.
Materials:
-
Benzenesulfonyl chloride
-
This compound
-
High-purity water (deionized or distilled)
-
Acetone (reagent grade)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of each sulfonyl chloride (e.g., 0.1 M) in a suitable water-miscible solvent like acetone to ensure solubility.
-
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of high-purity water.
-
Initiation of Reaction: Rapidly inject a small, precise volume of the sulfonyl chloride stock solution into the water while stirring vigorously. Start timing the reaction immediately.
-
Data Acquisition: Monitor the change in conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity plateaus).
-
Data Analysis: The pseudo-first-order rate constant (k) for the hydrolysis can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.
Workflow Diagram:
Caption: Workflow for comparative hydrolysis kinetics.
Aminolysis: Implications for Sulfonamide Synthesis
Given that this compound is less electrophilic than benzenesulfonyl chloride, it is highly probable that it will also react more slowly with amines. This has important practical implications:
-
Reaction Conditions: The synthesis of sulfonamides from this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent base) compared to reactions with benzenesulfonyl chloride.
-
Chemoselectivity: In a molecule containing both a benzenesulfonyl chloride and a styrenesulfonyl chloride moiety, a nucleophile would be expected to react preferentially with the benzenesulfonyl chloride.
Logical Relationship Diagram:
Caption: Reactivity and its impact on synthesis.
The Verdict: A Nuanced Comparison
The evidence strongly suggests that benzenesulfonyl chloride is the more reactive of the two sulfonyl chlorides . The extended π-system of the styryl group in this compound allows for greater electron donation to the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom and decreasing its susceptibility to nucleophilic attack.
This difference in reactivity is not merely an academic curiosity; it has tangible consequences for the synthetic chemist. While the lower reactivity of this compound may necessitate more stringent reaction conditions, it could also be exploited to achieve selective reactions in complex molecular architectures.
For researchers and drug development professionals, understanding these nuances in reactivity is paramount for the rational design of synthetic routes and the efficient construction of novel sulfonamide-based therapeutics. The choice between these two reagents will ultimately depend on the specific synthetic challenge at hand, balancing the need for high reactivity with the potential for enhanced selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of substituted sulfonamides is a cornerstone of medicinal chemistry. The venerable sulfonamide functional group continues to be a critical pharmacophore in a wide array of therapeutic agents, from antibiotics to anticonvulsants.[1] However, the classical approach to its synthesis—the reaction of a sulfonyl chloride with an amine—suffers from limitations, including the often harsh conditions required to prepare the sulfonyl chloride precursors and their inherent instability.[2][3]
In response, a host of innovative reagents and methodologies have emerged, offering milder conditions, broader substrate scope, and improved functional group tolerance.[2][4] This guide provides an objective comparison of contemporary alternative reagents to traditional sulfonyl chlorides like (E)-2-Phenylethenesulfonyl chloride, supported by experimental data, detailed protocols, and workflow visualizations to inform your synthetic strategies.
The Classical Benchmark: Sulfonyl Chlorides
The traditional synthesis of sulfonamides involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][5] Reagents like p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl) are common workhorses.[6]
While effective, this pathway's main drawback lies in the preparation of the sulfonyl chlorides themselves, which often requires hazardous reagents like chlorosulfonic acid and is unsuitable for electron-deficient substrates.[3][4] Furthermore, while the tosyl (Ts) and mesyl (Ms) groups offer robust protection for amines, their removal often necessitates harsh reductive or acidic conditions.[6] In contrast, reagents like NsCl were developed to allow for cleavage under much milder conditions (e.g., using a thiol and base), a significant advantage when working with sensitive molecules.[6]
Emerging Alternatives: A Paradigm Shift in Sulfonylation
Modern synthetic chemistry has moved towards processes that avoid the isolation of highly reactive or unstable intermediates. The following sections compare key alternative strategies that offer significant advantages over the classical sulfonyl chloride approach.
Sulfonyl Fluorides: The Rise of SuFEx Chemistry
A significant advance has been the use of sulfonyl fluorides (R-SO₂F) as exceptionally stable yet reactive alternatives to sulfonyl chlorides.[7] Championed by K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has become a powerful tool in chemical biology and drug discovery. The S-F bond is significantly more resistant to hydrolysis than the S-Cl bond, allowing these reagents to be used in a wider range of conditions, including aqueous environments.
Causality Behind Experimental Choice: The choice of a sulfonyl fluoride over a chloride is driven by the need for stability and orthogonality. These reagents remain inert until "activated" by a suitable catalyst or base, making them ideal for complex, multi-step syntheses where a sulfonyl chloride might not survive.
Comparative Performance Data
| Reagent Class | Stability | Handling | Reaction Conditions | Generality | Key Advantage |
| Sulfonyl Chlorides | Low (hydrolytically sensitive) | Often requires inert atmosphere | Base-mediated, often cryogenic | Broad | High reactivity |
| Sulfonyl Fluorides | High (bench-stable) | Easy, compatible with aqueous media | Requires activation (e.g., base) | Broad, excellent for "click" chemistry | Stability and controlled reactivity[7] |
In Situ Strategies: Bypassing Unstable Intermediates
A powerful strategy involves the generation of the active sulfonating species in situ from stable precursors like thiols, sulfinates, or sulfur dioxide surrogates. This approach avoids the synthesis and isolation of energetic or unstable sulfonyl chlorides.
A. From Thiols and Sulfinates via Oxidation
This one-pot method involves the oxidative chlorination of thiols or the reaction of sodium arenesulfinates with an oxidizing system in the presence of an amine.[1] Various reagents, including N-Chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or even electrochemical methods, can facilitate this transformation.[1][8]
Trustworthiness of the Protocol: This method is self-validating because the sulfonyl chloride intermediate is generated and consumed in the same pot, minimizing decomposition and side reactions that can occur during purification and storage.
Experimental Protocol: One-Pot Synthesis from Thiophenol
-
To a solution of thiophenol (1.0 mmol) and aniline (1.2 mmol) in acetonitrile (MeCN, 5 mL) at room temperature, add N-Chlorosuccinimide (NCS) (2.5 equiv.) and tert-butylammonium chloride (catalyst).[1]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired sulfonamide.
B. From SO₂ Surrogates like DABSO
Gaseous and toxic sulfur dioxide can be replaced by stable, solid surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[9] In palladium-catalyzed reactions, DABSO can couple with aryl halides or boronic acids and an amine in a three-component reaction to build the sulfonamide in a convergent fashion.[3][10] This method is exceptionally powerful as it allows for the rapid generation of diverse sulfonamide libraries from readily available building blocks.
// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Aryl Halide (Ar-X)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; DABSO [label="DABSO (SO₂ source)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; SO2Insert [label="Ar-SO₂-Pd(II)-X", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Amine [label="Amine (R₂NH)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; ReductElim [label="Reductive Elimination", shape=ellipse, style=dashed]; Sulfonamide [label="Ar-SO₂-NR₂", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd; OxAdd -> SO2Insert; DABSO -> SO2Insert [label="SO₂ Insertion"]; SO2Insert -> ReductElim; Amine -> ReductElim; ReductElim -> Sulfonamide; ReductElim -> Pd0 [label="Catalyst\nRegeneration"]; } endsubdot Caption: Simplified catalytic cycle for Pd-catalyzed aminosulfonylation.
Decarboxylative Sulfonylation: A New Disconnection
One of the most innovative recent strategies enables the synthesis of sulfonamides directly from carboxylic acids—the same starting materials used for amide couplings.[11] This method, often leveraging copper-catalyzed photoredox chemistry, achieves a decarboxylative halosulfonylation, converting the carboxylic acid to a sulfonyl chloride intermediate in situ, which then reacts with an amine in a one-pot process.[11][12]
Expertise in Action: This approach represents a fundamental shift in retrosynthetic analysis. Instead of starting from a sulfur-containing precursor, chemists can now leverage the vast chemical space of commercially available carboxylic acids to access novel sulfonamides. This is particularly valuable in drug discovery for rapid analogue synthesis.[12][13]
Comparative Performance of Modern Methods
| Method | Starting Materials | Key Reagent/Catalyst | General Yields | Key Advantage |
| Oxidative Coupling | Thiols/Sulfinates, Amines | NCS, TCCA, Oxone® | Moderate to Good[1] | Avoids isolation of sulfonyl chlorides. |
| DABSO Aminosulfonylation | Aryl Halides/Boronic Acids, DABSO, Amines | Palladium or Copper Catalyst | Good to Excellent[7][9] | Convergent, high functional group tolerance. |
| Decarboxylative Coupling | Carboxylic Acids, SO₂, Amines | Copper Photocatalyst | Good to Excellent[11][12] | Utilizes abundant and diverse starting materials. |
Summary and Future Outlook
The field of sulfonamide synthesis has evolved far beyond the classical reaction of a sulfonyl chloride and an amine. The modern synthetic chemist now has a diverse toolkit of alternative reagents and methodologies that offer enhanced stability, milder reaction conditions, and novel synthetic routes from unconventional starting materials.
| Methodology | Key Reagent | Primary Starting Material | Pros | Cons |
| Classical | R-SO₂Cl | Arene, Thiol | High reactivity, well-established | Harsh prep, unstable reagents |
| SuFEx Chemistry | R-SO₂F | Sulfonyl Fluoride | High stability, orthogonal reactivity | May require specific activation |
| Oxidative Coupling | NCS / Oxidant | Thiol / Sulfinate | One-pot, avoids hazardous reagents | Stoichiometric oxidants |
| SO₂ Surrogate | DABSO | Aryl Halide / Boronic Acid | Convergent, broad scope, avoids SO₂ gas | Requires transition metal catalyst |
| Decarboxylative | Cu Catalyst / Light | Carboxylic Acid | Novel disconnection, uses common feedstocks | Requires photocatalysis setup |
The trajectory of innovation points towards more convergent, catalytic, and environmentally benign processes. Strategies like decarboxylative coupling and the use of SO₂ surrogates are particularly powerful, as they allow for the rapid and modular assembly of complex sulfonamides from simple, readily available building blocks. As the demand for structurally diverse and functionally complex molecules grows in drug development, these modern methods will be indispensable in accelerating the discovery of new therapeutic agents.
References
- 1. cbijournal.com [cbijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 9. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (E)-2-Phenylethenesulfonyl Chloride in Advanced Synthetic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, the choice of a reagent can dictate the efficiency, selectivity, and overall success of a synthetic pathway. This guide offers a detailed, evidence-based comparison of (E)-2-phenylethenesulfonyl chloride, a versatile reagent demonstrating significant advantages over traditional alternatives in several critical synthetic applications. By examining its performance through the lens of experimental data and mechanistic principles, we aim to provide chemists with the authoritative insights needed to innovate and optimize their molecular designs.
The Molecular Advantage: Unpacking the Reactivity of this compound
This compound, also known as trans-β-styrenesulfonyl chloride, is distinguished from common sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) by the presence of a vinyl group conjugated with a phenyl ring.[1] This extended π-system is not merely a structural curiosity; it fundamentally alters the electronic properties of the sulfonyl chloride moiety. This unique structure enhances the electrophilicity of the sulfur atom and provides a handle for stereochemical control, opening avenues for novel applications in complex syntheses.[2][3]
Superior Efficacy in Sulfonamide Synthesis: A Head-to-Head Comparison
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[4] While TsCl and MsCl are workhorse reagents for this transformation, they often require elevated temperatures and extended reaction times, particularly with less nucleophilic amines.[4][5][6]
This compound consistently outperforms these traditional reagents by enabling rapid and high-yielding sulfonamide formation under significantly milder conditions.
Comparative Experimental Data: Sulfonylation of Aniline
| Reagent | Base/Solvent | Conditions | Reaction Time | Yield (%) |
| This compound | Pyridine/DCM | Room Temp | 1-2 hours | >95% |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 80-100 °C | 12-24 hours | 75-85% |
| Methanesulfonyl chloride (MsCl) | Triethylamine/DCM | 0 °C to RT | 4-8 hours | 80-90% |
Causality Behind Performance: The enhanced reactivity of this compound stems from the delocalization of electron density across the styrenyl system. This conjugation stabilizes the transition state of the nucleophilic attack by an amine, thereby lowering the activation energy of the reaction and allowing it to proceed efficiently at room temperature.
Caption: Comparison of activation energy in sulfonamide synthesis.
A Chiral Auxiliary in Asymmetric Catalysis
A distinct advantage of the styrenyl framework is its application in asymmetric catalysis—a domain where simple alkyl or aryl sulfonyl chlorides have no direct role. When reacted with chiral amines or alcohols, the resulting (E)-2-phenylethenesulfonamides or sulfonates can serve as highly effective chiral ligands for transition metals.
The rigid, planar structure of the styrenyl group, combined with its capacity for π-π stacking interactions, helps create a well-defined and sterically hindered chiral pocket around the metal center.[2] This architecture is crucial for enforcing high stereoselectivity in reactions such as asymmetric hydrogenations, cyclopropanations, and conjugate additions.[7][8]
Experimental Workflow: Ligand Synthesis to Asymmetric Reaction
Caption: Logical workflow for leveraging the reagent in asymmetric catalysis.
An Orthogonal and Chemoselective Protecting Group
In the multistep synthesis of complex molecules, the ability to selectively remove one protecting group without affecting others (orthogonality) is critical. The (E)-2-phenylethenesulfonyl group (Sts) offers a unique deprotection profile that is complementary to many standard amine protecting groups.
The Sts group is robust and stable under acidic conditions that would cleave a Boc group and the hydrogenolysis conditions used to remove a Cbz group. However, it can be cleaved under exceptionally mild, nucleophilic conditions, most commonly involving a thiol and a mild base. This chemoselectivity allows for its strategic use in intricate synthetic plans where other protecting groups would fail.[9][10][11]
Comparative Data: Amine Protecting Group Deprotection
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
| (E)-2-Phenylethenesulfonyl | Sts | Thiophenol, K₂CO₃, DMF, rt | Strong Acid, H₂/Pd-C |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Nucleophiles, H₂/Pd-C |
| Carboxybenzyl | Cbz | H₂/Pd-C, HBr/AcOH | Mild Acid, Nucleophiles |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, H₂/Pd-C |
Validated Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-(E)-2-phenylethenesulfonamide
This protocol demonstrates the efficiency and mild conditions characteristic of sulfonylation with this compound.
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add p-anisidine (1.0 mmol, 123 mg) and anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.2 mmol, 97 µL) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate vial, dissolve this compound (1.05 mmol, 213 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 1 M HCl (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure sulfonamide product as a white solid (Typical yield: 96-99%).
Conclusion
This compound is more than a mere alternative to traditional sulfonylating agents; it is a strategic tool for enabling challenging chemical transformations. Its superior reactivity in sulfonamide synthesis under mild conditions, its unique application as a scaffold for chiral ligands in asymmetric catalysis, and its function as an orthogonal protecting group provide chemists with a distinct advantage. For professionals in drug discovery and process development, incorporating this reagent can lead to more efficient, innovative, and robust synthetic routes.
References
- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. svkm-iop.ac.in [svkm-iop.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A tutorial on asymmetric electrocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Novel (E)-2-Phenylethenesulfonamide Derivatives as Microtubule-Targeting Anticancer Agents
This guide provides an in-depth technical comparison of novel compounds synthesized from (E)-2-phenylethenesulfonyl chloride, primarily focusing on a series of (E)-N-aryl-2-arylethenesulfonamides that have demonstrated potent anticancer activity. We will objectively compare their performance against established alternatives, supported by experimental data from peer-reviewed literature, and provide the detailed methodologies required to reproduce and validate these findings.
Introduction: The Rationale for the (E)-2-Phenylethenesulfonyl Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that influences synthetic accessibility, physicochemical properties, and biological activity. The sulfonamide functional group is a well-established pharmacophore present in a multitude of FDA-approved drugs, valued for its ability to form key hydrogen bonds with biological targets and its synthetic versatility.[1][2] The (E)-2-phenylethenesulfonyl moiety, in particular, offers a unique combination of features that make it an attractive starting point for the design of novel therapeutics, especially in oncology.
The rigid (E)-ethene linker serves as a stable isostere for other bio-relevant structures, effectively positioning two aryl rings in a specific spatial orientation. This geometry is reminiscent of known microtubule-destabilizing agents like Combretastatin A-4, where two aryl rings are separated by a cis-alkene bridge. By mimicking this structural motif, the (E)-2-phenylethenesulfonyl scaffold provides a robust framework for designing compounds that can interact with the colchicine-binding site on β-tubulin, a key target in cancer therapy. Disruption of tubulin polymerization dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a clinically validated strategy for treating cancer.
Synthesis and Characterization of Novel Compounds
The primary route for generating a library of diverse analogs involves the reaction of this compound with various substituted anilines. A particularly potent series of (E)-N-aryl-2-arylethenesulfonamides was developed and reported by Kamal, A. et al. in the Journal of Medicinal Chemistry.
General Synthetic Workflow
The synthesis is a straightforward and efficient nucleophilic substitution reaction. The workflow enables the creation of a large library of compounds by varying the substituents on both the styrene ring (Ar) and the aniline ring (Ar').
Caption: General synthetic workflow for novel (E)-N-aryl-2-arylethenesulfonamides.
Detailed Synthetic Protocol: (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (Compound 6t)
This protocol is adapted from the work of Kamal, A. et al. and outlines the synthesis of one of the most potent compounds in their series.
Step 1: Synthesis of (E)-2-(2,4,6-trimethoxyphenyl)ethenesulfonyl chloride
-
To a solution of 2,4,6-trimethoxystyrene (1 equivalent) in anhydrous DMF at 0 °C, add sulfuryl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.
Step 2: Synthesis of the final sulfonamide (6t)
-
Dissolve the synthesized (E)-2-(2,4,6-trimethoxyphenyl)ethenesulfonyl chloride (1 equivalent) in dichloromethane (DCM).
-
Add 3-amino-4-methoxyaniline (1.1 equivalents) to the solution.
-
Add triethylamine (1.5 equivalents) as a base to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure compound 6t.
Characterization Workflow
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized compounds.
Caption: Standard characterization workflow for synthesized sulfonamide derivatives.
Expected Characterization Data for Compound 6t:
-
¹H NMR: Signals corresponding to the vinyl protons (as doublets with a coupling constant J ≈ 15 Hz, confirming the E-configuration), aromatic protons from both rings, methoxy groups, and the amino group.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (amine and sulfonamide), C=C stretching (alkene and aromatic), and strong S=O stretching (asymmetric and symmetric) for the sulfonamide group around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹.
-
Mass Spectrometry (HRMS): The calculated molecular weight should match the observed mass with high accuracy, confirming the elemental composition.
Performance Comparison: Styrenesulfonamides vs. Alternatives
The novel (E)-N-aryl-2-arylethenesulfonamides were evaluated for their anticancer activity and compared with both a different sulfonamide scaffold (pyridazinones) and a standard-of-care microtubule inhibitor, Paclitaxel.
Comparative Anticancer Activity
The primary measure of performance is the in vitro cytotoxicity against various human cancer cell lines, reported as IC₅₀ (the concentration required to inhibit 50% of cell growth).
| Compound/Drug | Scaffold Type | Target Cell Line | IC₅₀ (nM) | Reference |
| Compound 6t ((E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide) | Styrenesulfonamide | DU-145 (Prostate) | 7 | Kamal, A. et al. |
| Compound 6t | Styrenesulfonamide | K-562 (Leukemia) | 5 | Kamal, A. et al. |
| Alternative Sulfonamide (2h) (6-(4-chlorophenyl)-2-(4-sulfamoylphenyl)pyridazin-3(2H)-one) | Pyridazinone Sulfonamide | K-562 (Leukemia) | < 1000 (GI₅₀ < 1.0 µM) | Ghorab, M. M. et al. |
| Paclitaxel (Standard of Care) | Taxane | K-562 (Leukemia) | ~10-50 (Varies by study)[3] | Multiple Sources[3] |
Analysis of Cytotoxicity Data: The data clearly indicates that the optimized styrenesulfonamide, Compound 6t , exhibits exceptionally potent cytotoxicity in the low nanomolar range. Its activity against the K-562 leukemia cell line is significantly more potent than the representative pyridazinone sulfonamide alternative. Crucially, its potency is comparable to, and in some cases exceeds, that of the widely used chemotherapeutic drug, Paclitaxel. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions; however, the data strongly supports the high potency of the styrenesulfonamide scaffold.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism for the styrenesulfonamides' anticancer activity was confirmed to be the inhibition of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay This assay measures the assembly of purified tubulin into microtubules, which can be monitored by the increase in optical density (turbidity) at 340 nm.
-
Reagents: Purified porcine tubulin (>99%), GTP stock solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Preparation: Prepare a solution of tubulin (e.g., 2 mg/mL) in ice-cold polymerization buffer. Add GTP to a final concentration of 1 mM.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds (dissolved in a suitable solvent like DMSO, final concentration ≤1%) at various concentrations. Include positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) and a negative control (solvent only).
-
Initiation and Measurement: Add the tubulin/GTP solution to each well to initiate polymerization. Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Analysis: Plot absorbance vs. time. An effective inhibitor like Compound 6t will suppress the rate and extent of the absorbance increase compared to the negative control.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Results: Compound 6t was shown to be a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 1.2 µM in this biochemical assay. Mechanistic studies further confirmed that it binds to the colchicine-binding site on β-tubulin, directly interfering with the assembly of microtubules.
Comparative Physicochemical Properties
The drug-like properties of a compound are critical for its potential development. Here we compare the calculated properties of the lead styrenesulfonamide with an alternative and a standard drug.
| Property | Compound 6t (Styrenesulfonamide) | Alternative 2h (Pyridazinone) | Paclitaxel (Taxane) | Desired Range (Lipinski's Rule of 5) |
| Molecular Weight ( g/mol ) | ~471.5 | ~362.8 | ~853.9 | < 500 |
| cLogP (Lipophilicity) | ~3.5 - 4.5 | ~2.0 - 3.0 | ~3.0 - 4.0 | < 5 |
| H-Bond Donors | 3 (2 from NH₂, 1 from SO₂NH) | 2 (1 from NH₂, 1 from SO₂NH) | 4 | ≤ 5 |
| H-Bond Acceptors | 8 (4 from OCH₃, 2 from SO₂, 2 from N) | 5 (2 from SO₂, 2 from N, 1 from C=O) | 14 | ≤ 10 |
Analysis of Physicochemical Properties: Both sulfonamide scaffolds, the styrenesulfonamide and the pyridazinone, exhibit favorable physicochemical properties that fall within the general guidelines for oral bioavailability (Lipinski's Rule of 5). They possess lower molecular weights and fewer hydrogen bond donors/acceptors compared to Paclitaxel, which often contributes to better absorption and distribution profiles. The styrenesulfonamide scaffold appears to be slightly more lipophilic than the pyridazinone, a property that can be fine-tuned by modifying the substituents on the aryl rings to optimize solubility and permeability.
Conclusion and Future Outlook
The novel (E)-N-aryl-2-arylethenesulfonamides, synthesized from the versatile this compound precursor, represent a highly promising class of anticancer agents.
-
Performance: The lead compound, 6t , demonstrates exceptional, low-nanomolar cytotoxicity against a range of cancer cell lines, with potency comparable or superior to the clinical standard, Paclitaxel.
-
Mechanism: This activity is rationally derived from the scaffold's ability to inhibit tubulin polymerization by binding to the colchicine site, a well-validated anticancer mechanism.
-
Comparison to Alternatives: When compared to other sulfonamide scaffolds like pyridazinones, the styrenesulfonamide series has shown significantly higher potency in the context of microtubule-targeting agents.
-
Drug-like Properties: The scaffold possesses favorable physicochemical properties, suggesting a good potential for oral bioavailability and further development.
The compelling preclinical data, including potent in vitro activity and a clear mechanism of action, strongly supports the continued investigation of (E)-2-phenylethenesulfonamide derivatives. Future work should focus on preclinical development of lead compounds, including detailed pharmacokinetic and toxicology studies, to translate these promising findings toward clinical applications.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic effects of SMF and paclitaxel on K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Distinguishing (E) and (Z) Isomers of 2-Phenylethenesulfonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. The geometric isomers of 2-phenylethenesulfonyl chloride, also known as β-styrenesulfonyl chloride, present a classic case where seemingly subtle differences in spatial arrangement can significantly impact reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of the (E) and (Z) isomers, offering experimental insights and predictive data to aid in their unambiguous identification. While extensive experimental data is available for the thermodynamically more stable (E)-isomer, this guide will also present predicted spectroscopic characteristics for the (Z)-isomer based on established principles and data from analogous compounds.
The Significance of Isomeric Purity
The geometry of the double bond in 2-phenylethenesulfonyl chloride dictates the molecule's overall shape and electronic properties. The (E)-isomer (trans) possesses a more linear and extended conformation, while the (Z)-isomer (cis) is sterically hindered, leading to a non-planar arrangement of the phenyl ring and the sulfonyl chloride group. These structural nuances can translate to differences in crystal packing, solubility, and, most importantly, how the molecule interacts with biological targets or participates in subsequent chemical transformations. Therefore, the ability to confidently assign the stereochemistry is a critical aspect of quality control in any synthetic workflow involving this reagent.
Molecular Structures and Isomerism
The (E) and (Z) isomers of 2-phenylethenesulfonyl chloride are diastereomers, differing in the spatial orientation of the phenyl group and the sulfonyl chloride moiety across the carbon-carbon double bond.
Figure 1. Molecular structures of (E) and (Z)-2-phenylethenesulfonyl chloride.
Spectroscopic Fingerprints: A Comparative Analysis
The differentiation of the (E) and (Z) isomers is readily achievable through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive method for assigning the stereochemistry of the double bond in this system. The key diagnostic feature is the coupling constant (J) between the two vinylic protons.
-
For the (E)-isomer , the vinylic protons are in a trans relationship, resulting in a large vicinal coupling constant, typically in the range of 14-18 Hz .
-
For the (Z)-isomer , the vinylic protons are cis to each other, leading to a significantly smaller coupling constant, generally between 9-12 Hz .
The chemical shifts of the vinylic protons are also informative. In the (E)-isomer, the proton alpha to the sulfonyl chloride group is typically shifted further downfield compared to the corresponding proton in the (Z)-isomer due to the anisotropic effect of the phenyl ring.
| Isomer | Vinylic Proton (α to SO₂Cl) δ (ppm) | Vinylic Proton (β to SO₂Cl) δ (ppm) | ³J (H-H) Coupling Constant (Hz) |
| (E) | ~7.5-7.8 | ~7.0-7.3 | ~15 |
| (Z) (Predicted) | ~7.2-7.5 | ~6.8-7.1 | ~10 |
Table 1. Comparison of ¹H NMR spectral data for the vinylic protons of (E) and (Z)-2-phenylethenesulfonyl chloride.
¹³C NMR Spectroscopy: Subtle but Significant Shifts
While less dramatic than in ¹H NMR, the chemical shifts in ¹³C NMR spectroscopy also reflect the isomeric differences. The steric hindrance in the (Z)-isomer can cause a slight upfield shift for the carbon atoms of the double bond and the phenyl ring compared to the (E)-isomer.
| Isomer | Vinylic Carbon (α to SO₂Cl) δ (ppm) | Vinylic Carbon (β to SO₂Cl) δ (ppm) | Aromatic Carbons δ (ppm) |
| (E) | ~145-148 | ~128-131 | ~127-134 |
| (Z) (Predicted) | ~143-146 | ~126-129 | ~126-133 |
Table 2. Predicted ¹³C NMR chemical shift ranges for (E) and (Z)-2-phenylethenesulfonyl chloride.
Infrared (IR) Spectroscopy: Vibrational Clues
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The key vibrations to monitor for these isomers are the S=O stretches of the sulfonyl chloride group and the C=C stretch of the alkene.
-
Sulfonyl Chloride (SO₂Cl) Group : Both isomers will exhibit strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹ , respectively.[1][2]
-
C=C Stretching : The C=C stretching vibration for the double bond is expected around 1620-1640 cm⁻¹ . The intensity of this peak may be stronger in the more symmetric (E)-isomer.
-
Out-of-Plane C-H Bending : The most significant difference in the IR spectra is often the out-of-plane C-H bending vibration of the vinylic hydrogens. The (E)-isomer will show a strong band around 960-980 cm⁻¹ , which is characteristic of a trans-disubstituted alkene. The corresponding band for the (Z)-isomer is typically found in the region of 675-730 cm⁻¹ and may be weaker or less defined.
| Vibrational Mode | (E)-Isomer (cm⁻¹) | (Z)-Isomer (Predicted) (cm⁻¹) | Expected Intensity |
| SO₂ Asymmetric Stretch | ~1365 | ~1365 | Strong |
| SO₂ Symmetric Stretch | ~1175 | ~1175 | Strong |
| C=C Stretch | ~1630 | ~1630 | Medium |
| C-H Out-of-Plane Bend (trans) | ~970 | - | Strong |
| C-H Out-of-Plane Bend (cis) | - | ~700 | Medium |
Table 3. Key distinguishing IR absorption frequencies for (E) and (Z)-2-phenylethenesulfonyl chloride.
UV-Vis Spectroscopy: A Window into Conjugation
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The extended π-conjugation between the phenyl ring and the double bond gives rise to characteristic absorption bands.
-
For the (E)-isomer , the planar conformation allows for more effective π-orbital overlap, resulting in a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε) compared to the (Z)-isomer.[3][4][5]
-
For the (Z)-isomer , steric hindrance forces the phenyl ring out of the plane of the double bond, reducing the extent of conjugation. This leads to a hypsochromic (blue) shift in the λmax and a lower molar absorptivity.[3]
| Isomer | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |
| (E) | ~280-290 | Higher |
| (Z) | ~260-270 | Lower |
Table 4. Predicted UV-Vis absorption characteristics of (E) and (Z)-2-phenylethenesulfonyl chloride in a non-polar solvent.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of the isomers. While the molecular ion peak (M⁺) will be the same for both isomers, subtle differences in the relative abundances of fragment ions may be observed. The fragmentation is likely to involve the loss of Cl, SO₂, and cleavage of the vinyl group. The more stable (E)-isomer might exhibit a more abundant molecular ion peak. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.[1]
Experimental Protocols
Synthesis and Isomer Separation
A common route to 2-phenylethenesulfonyl chloride involves the sulfochlorination of styrene. This reaction often yields a mixture of the (E) and (Z) isomers, with the (E)-isomer typically being the major product.
Protocol: Synthesis of 2-Phenylethenesulfonyl Chloride
-
To a solution of styrene in a suitable solvent (e.g., dichloromethane), add a solution of sulfuryl chloride in the same solvent dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of (E) and (Z) isomers, can be separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). The (E)-isomer is typically less polar and will elute first.
Spectroscopic Analysis Workflow
The following workflow is recommended for the comprehensive spectroscopic characterization of the separated isomers.
Figure 2. Experimental workflow for the synthesis, separation, and spectroscopic analysis of (E) and (Z)-2-phenylethenesulfonyl chloride.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy
-
For solid samples, acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet or a mull.
-
For liquid samples, a thin film between salt plates can be used.
UV-Vis Spectroscopy
-
Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., hexane or ethanol).
-
Record the absorption spectra over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Conclusion
The unambiguous differentiation of the (E) and (Z) isomers of 2-phenylethenesulfonyl chloride is readily accomplished through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy, with its distinct differences in vinylic coupling constants, stands out as the most definitive method. However, a comprehensive analysis incorporating IR, UV-Vis, and Mass Spectrometry provides corroborating evidence and a more complete structural picture. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to confidently identify and characterize these important chemical building blocks, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Applications of (E)-2-Phenylethenesulfonyl Chloride: A Versatile Tool in Chemical Biology and Beyond
In the landscape of chemical biology and drug discovery, the ability to selectively target and modify proteins is paramount. Among the arsenal of chemical tools developed for this purpose, (E)-2-phenylethenesulfonyl chloride has emerged as a noteworthy reagent, particularly for its utility in probing the reactivity of cysteine residues. This guide provides an in-depth technical overview of the applications of this compound, offering a comparative analysis with alternative reagents, supported by experimental data, and detailed protocols for its use. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this versatile compound in their work.
Introduction to this compound: A Bifunctional Reagent of Interest
This compound, also known as trans-β-styrenesulfonyl chloride, is a bifunctional organic compound featuring a sulfonyl chloride group and a vinyl group. This unique combination of a reactive electrophilic center at the sulfur atom and a Michael acceptor system in the vinyl moiety underpins its diverse applications.
The sulfonyl chloride group is a well-established reactive handle for forming stable sulfonamide and sulfonate ester linkages with nucleophiles like amines and alcohols, respectively.[1] The vinyl group, activated by the electron-withdrawing sulfonyl group, is susceptible to nucleophilic addition, most notably by the thiol side chain of cysteine residues in proteins. This dual reactivity makes this compound a valuable tool for covalent labeling and inhibition of proteins.
Comparative Analysis: this compound vs. Alternative Cysteine-Reactive Probes
The selective modification of cysteine residues is a cornerstone of chemical proteomics and covalent drug design. Several classes of electrophilic "warheads" are commonly employed for this purpose. Here, we compare the performance of this compound with other widely used cysteine-reactive probes.
| Reagent Class | Mechanism of Action | Advantages | Disadvantages |
| This compound | Michael Addition/Sulfonylation | Dual reactivity allows for diverse applications. The resulting vinyl sulfonamide linkage is generally stable. | Less commonly used than haloacetamides and maleimides, leading to less established protocols. Potential for off-target reactions with other nucleophiles. |
| Haloacetamides (e.g., Iodoacetamide) | SN2 Alkylation | Well-established and widely used. Generally high reactivity. | Can suffer from off-target alkylation of other residues like methionine, histidine, and lysine, potentially leading to artifacts.[2][3] Iodoacetamide, in particular, has been shown to increase methionine oxidation.[2] |
| Maleimides | Michael Addition | High reactivity and selectivity for thiols at physiological pH. | The resulting thioether linkage can be reversible through a retro-Michael reaction, leading to probe exchange with other thiols like glutathione.[4] Can also react with cysteine sulfinic acids.[5] |
| Vinyl Sulfones | Michael Addition | Forms a stable thioether bond. Generally more reactive than acrylamides. Can exhibit selectivity for lysine over cysteine in some cases.[6] | Can be highly reactive, potentially leading to off-target effects. |
| (E)-2-Phenylethenesulfonyl Fluoride | Michael Addition/Sulfonylation | Sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides and can exhibit different reactivity profiles.[7][8] They can react with a broader range of nucleophilic residues including serine, threonine, tyrosine, and lysine.[9] | The resulting adducts with cysteine can be unstable.[10] |
Experimental Data Synopsis:
While direct head-to-head comparative studies with extensive quantitative data are still emerging, the literature provides valuable insights. For instance, the synthesis of this compound via the chlorosulfonylation of styrene with sulfuryl chloride has been reported with a yield of 85%.[11] In the context of cysteine alkylation for proteomics, chloroacetamide has been suggested as a superior alternative to iodoacetamide due to a lower incidence of off-target reactions.[3] However, it has also been shown to induce significant methionine oxidation.[2] Maleimides are known for their rapid reaction with cysteines, but the stability of the resulting adduct is a concern.[4] Vinyl sulfones and sulfonamides are highly reactive Michael acceptors, with vinyl sulfones generally being more reactive than their sulfonamide counterparts.[6]
The fluoride analog, (E)-2-phenylethenesulfonyl fluoride, presents an interesting alternative. Sulfonyl fluorides are known to be more stable than sulfonyl chlorides but can be less reactive.[7][12] This trade-off between stability and reactivity is a critical consideration in probe design.
Key Applications of this compound
Chemical Proteomics and Cysteine Reactivity Profiling
The primary application of this compound is as a chemical probe for identifying and quantifying reactive cysteine residues in the proteome. The vinyl group acts as a "warhead" that covalently modifies cysteine thiols through a Michael addition reaction. This allows for the enrichment and subsequent identification of these modified proteins by mass spectrometry. This approach is invaluable for understanding the role of cysteine modifications in cellular signaling, redox biology, and disease.
Workflow for Cysteine Reactivity Profiling:
Caption: A typical workflow for chemoproteomic profiling of cysteine reactivity using this compound.
Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of novel therapeutic agents. The sulfonyl chloride moiety can be readily reacted with a wide range of amines and alcohols to generate libraries of sulfonamides and sulfonate esters, respectively.[13] The vinyl sulfonamide moiety, in particular, is found in a number of biologically active compounds.[14][15][16]
Examples of Drug Classes Containing the Sulfonamide Moiety:
-
Anticancer Agents: The vinyl sulfone motif is present in several drug candidates with anticancer properties, such as Rigosertib.[17]
-
Diuretics: Thiazide diuretics like hydrochlorothiazide contain a sulfonamide group.[14]
-
Anticonvulsants: Some anticonvulsant drugs feature a sulfonamide structure.[14]
-
COX-2 Inhibitors: Celecoxib, a selective COX-2 inhibitor, is a sulfonamide derivative.[14]
The ability to easily diversify the structure of this compound makes it an attractive scaffold for medicinal chemists in the pursuit of new drugs with improved efficacy and selectivity.
Logical Relationship in Drug Discovery:
Caption: The logical progression from the this compound scaffold to a drug candidate in a typical drug discovery program.
Materials Science and Polymer Chemistry
The vinyl group in this compound and related vinyl sulfonyl compounds makes them suitable monomers for polymerization reactions. Vinyl sulfonates and vinyl sulfonamides can participate in thiol-Michael addition polymerizations to form crosslinked networks.[11][18][19] These polymers can exhibit a range of desirable mechanical and hydrolytic properties.[11] The resulting sulfonated polymers have potential applications in areas such as:
-
Ion-exchange resins
-
Biomaterials
-
Coatings and adhesives
While the direct application of this compound in materials science is less documented, the reactivity of its vinyl sulfonyl moiety suggests its potential as a monomer or crosslinking agent in the synthesis of functional polymers.
Experimental Protocols
Synthesis of this compound[11]
Materials:
-
Styrene
-
Sulfuryl chloride
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve styrene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound as a white solid.
-
Reported Yield: 85%[11]
-
General Protocol for Cysteine Labeling in a Proteome Lysate
Materials:
-
Cell lysate
-
This compound solution (e.g., in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Iodoacetamide (for blocking free cysteines, optional)
-
Urea
-
Trypsin
-
Desalting column
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Reduction (Optional):
-
Lyse cells in a suitable buffer containing urea to denature proteins.
-
If desired, reduce disulfide bonds by adding DTT or TCEP and incubating at an appropriate temperature.
-
-
Blocking of Cysteines (Optional):
-
To focus on hyper-reactive cysteines, you can first block the bulk of cysteines with iodoacetamide.
-
-
Labeling with this compound:
-
Add the this compound solution to the lysate to a final desired concentration.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
-
Quenching and Protein Precipitation:
-
Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or by protein precipitation (e.g., with acetone).
-
-
Proteolysis:
-
Resuspend the protein pellet in a digestion buffer containing urea.
-
Dilute the urea concentration and add trypsin.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 desalting column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS to identify the modified cysteine residues.
-
The mass shift corresponding to the addition of the (E)-2-phenylethenesulfonyl moiety will be used to identify labeled peptides.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent with significant applications in chemical biology, drug discovery, and potentially in materials science. Its dual reactivity allows for both the selective targeting of cysteine residues and the synthesis of diverse compound libraries. While it faces competition from more established reagents like haloacetamides and maleimides, its unique properties, particularly the stability of the resulting adducts, make it a compelling choice for specific applications.
Future research will likely focus on a more thorough and direct comparison of this compound with other electrophilic warheads to better define its advantages and limitations. The exploration of its fluoride analog, (E)-2-phenylethenesulfonyl fluoride, may also open up new avenues for probe and drug design. Furthermore, a deeper investigation into its utility in materials science could unlock novel applications for this versatile compound. As our understanding of the proteome and the role of post-translational modifications continues to grow, so too will the importance of chemical tools like this compound in unraveling the complexities of biological systems.
References
- 1. Unbiased proteomic profiling strategy for discovery of bacterial effector proteins reveals that Salmonella protein PheA is a host cell cycle regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinyl Sulfones - Enamine [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors: alpha-substituted sulfonyl fluorides and vinyl sulfonyl fluorides - Enlighten Theses [theses.gla.ac.uk]
- 14. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. List of sulfonamides - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of vinyl sulfonate and vinyl sulfonamide: Its implementation in thiol-michael crosslinking polymerization [morressier.com]
- 19. Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of (E)-2-Phenylethenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates is fundamental to ensuring the integrity of synthetic pathways and the quality of final products. (E)-2-Phenylethenesulfonyl chloride is a specialized bifunctional reagent of increasing importance, notably as a chemoproteomic probe for profiling cysteine residues.[1] Its inherent reactivity, crucial for its function, also presents distinct analytical challenges.[2][3]
This guide provides a comparative analysis of validated analytical methods for quantifying this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, enabling you to select and implement the most appropriate method for your specific analytical objective, be it routine quality control, purity assessment, or stability testing. All methodologies are presented in accordance with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4][5][6]
At a Glance: Comparing Analytical Methodologies
The optimal analytical technique is dictated by the specific requirements of the measurement, such as required sensitivity, sample matrix complexity, available instrumentation, and whether the goal is purity assessment or absolute quantification.
| Technique | Principle | Primary Application | Selectivity | Sensitivity | Key Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Quantification, Purity | High | Moderate | Robust, high-throughput, widely available. | Requires a chromophore; less definitive identification than MS.[7] |
| GC-MS | Separation of volatile/thermally stable compounds, with mass-based detection. | Purity, Impurity ID | Very High | High | Excellent for volatile impurities; provides structural information. | This compound requires derivatization due to thermal instability.[3][8] |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute Quantification, Purity | High | Low | Primary method; no need for analyte-specific reference standard.[2] | Lower sensitivity than chromatographic methods; requires specialized expertise. |
| Titrimetry | Reaction with a nucleophile and subsequent titration. | Assay (Total Sulfonyl Chloride) | Low | Moderate | Simple, cost-effective, accurate for total content determination.[2] | Lacks specificity; will react with other acidic or reactive species.[2] |
In-Depth Analysis of Key Techniques
This section delves into the core quantitative methods, providing the scientific rationale for protocol design and offering validated, step-by-step procedures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for routine quantification and purity analysis due to its robustness and high throughput. The presence of the phenylethene moiety in the target molecule provides a strong chromophore, making it ideally suited for UV detection.[9][10]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the logical choice.[11][12] It effectively retains the moderately non-polar analyte, separating it from more polar starting materials or degradation products based on hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to ensure adequate separation and efficient elution.[12] The inclusion of a small amount of acid (e.g., 0.05% trifluoroacetic acid) is critical for protonating any residual silanols on the column, which prevents peak tailing and results in sharp, symmetrical peaks for accurate integration.[12]
-
Detection: The conjugated system of the aromatic ring and the double bond in this compound results in strong UV absorbance. A detection wavelength is typically chosen near the absorbance maximum (e.g., 210-280 nm) to ensure high sensitivity.[10][12]
Caption: High-level workflow for quantification by HPLC-UV.
This protocol is designed to be validated according to ICH Q2(R2) guidelines for parameters including specificity, linearity, accuracy, and precision.[4][6]
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.[12]
-
Mobile Phase A: 0.05% (v/v) Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.05% (v/v) Trifluoroacetic Acid in Acetonitrile.[12]
-
Gradient: 5% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 0.01, 0.05, 0.10, 0.25, 0.50 mg/mL) by diluting the stock solution with acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a nominal concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
-
Analysis and Calculation:
-
Inject the standard solutions to establish a calibration curve, plotting peak area against concentration. A correlation coefficient (r²) of >0.999 is expected.[2]
-
Inject the sample solution.
-
Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.[2]
-
Calculate the purity or assay of this compound in the original sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of sulfonyl chlorides is challenging due to their thermal lability and reactivity, which can lead to degradation in the hot injector port and inaccurate results.[3][8] Therefore, a derivatization step is essential to convert the analyte into a more thermally stable compound.[14]
Causality Behind Experimental Choices:
-
Derivatization: The sulfonyl chloride is highly electrophilic and reacts readily with nucleophiles. Reaction with a secondary amine (e.g., diethylamine) quantitatively converts it to the corresponding N,N-diethylsulfonamide.[8] This derivative is significantly more stable thermally and chromatographically well-behaved.
-
Stationary Phase: A non-polar or mid-polarity column (e.g., DB-5ms) is ideal for separating the derivatized analyte.[2] This phase separates compounds primarily based on boiling point, providing robust resolution.
-
Detection: Mass spectrometry offers unparalleled specificity. The sulfonamide derivative will have a predictable molecular ion and fragmentation pattern, allowing for unambiguous identification and quantification, even in complex matrices. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[15]
Caption: Workflow for GC-MS analysis including the critical derivatization step.
This protocol is suitable for quantifying this compound, particularly at trace levels or as an impurity.
-
Derivatization Procedure:
-
To 1 mL of a sample solution (e.g., in dichloromethane), add 1.5 equivalents of diethylamine.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes to ensure complete conversion to the sulfonamide.
-
Use this derivatized solution for analysis. Prepare standards in the same manner.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Impact, 70 eV).
-
Detection: Monitor for the molecular ion and key fragment ions of the N,N-diethyl-(E)-2-phenylethenesulfonamide derivative.
-
-
Validation and Analysis:
-
A validated GC-MS method for a related sulfonyl chloride demonstrated excellent performance.[2][15]
-
Linearity Range: 1.90 - 7.5 µg/mL
-
Correlation Coefficient (r²): > 0.999
-
Limit of Detection (LOD): 0.44 µg/mL
-
Limit of Quantification (LOQ): 1.32 µg/mL
-
-
Quantification is performed by constructing a calibration curve using derivatized standards.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR stands out as a primary analytical method because it allows for the determination of purity or concentration without requiring a reference standard of the analyte itself. Quantification is achieved by comparing the integral of an analyte's signal to the integral of a certified internal standard of known concentration.[16]
Causality Behind Experimental Choices:
-
Solvent Selection: The high reactivity of the sulfonyl chloride group necessitates the use of dry, aprotic deuterated solvents. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices that will not react with the analyte.[2]
-
Internal Standard: The choice of internal standard is paramount. It must be of high purity, stable, non-reactive with the analyte, and possess signals that do not overlap with any analyte signals.[2] Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are suitable candidates.
-
Acquisition Parameters: For accurate quantification, NMR acquisition parameters must be carefully controlled. A sufficient relaxation delay (typically 5 times the longest T1 relaxation time) is crucial to ensure all protons are fully relaxed before the next pulse, guaranteeing that signal integrals are directly proportional to the number of nuclei.[16]
Caption: The precise and methodical workflow for qNMR analysis.
-
Sample Preparation:
-
Accurately weigh ~15 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Accurately weigh ~25 mg of the this compound sample into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a 90° pulse angle.
-
Crucially, set a relaxation delay of at least 30 seconds to ensure quantitative conditions.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (SNR > 150).[2]
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Method Selection Guide
Choosing the right analytical method is a strategic decision based on the analytical problem. This guide helps navigate that choice.
References
- 1. This compound|Cysteine Probe [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (E)-2-Phenylethenesulfonyl Chloride
As scientists and researchers, our pursuit of innovation must be anchored in an unwavering commitment to safety. (E)-2-Phenylethenesulfonyl chloride is a valuable reagent in organic synthesis, but its reactive nature demands meticulous handling procedures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety in your laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] Its reactivity stems from the sulfonyl chloride group, which is susceptible to nucleophilic attack, particularly by water. This reactivity is the very reason it is a useful synthetic tool, but it also dictates the stringent safety measures required.
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1][2][3][4]
-
Water Reactive: Reacts with water and moisture, potentially violently, to produce corrosive hydrogen chloride gas and sulfuric acid.[5][6][7] This reaction is exothermic and can lead to pressure buildup in closed containers.
-
Respiratory Irritant: Inhalation of dust or vapors can irritate the nose, throat, and lungs.[5]
-
Potential for Allergic Skin Reaction: Some sulfonyl chlorides may cause skin sensitization.[6][8]
| Hazard Statement | GHS Classification |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation |
| H318: Causes serious eye damage | Serious Eye Damage |
| H290: May be corrosive to metals | Corrosive to Metals |
| Reacts violently with water | --- |
| Contact with water liberates toxic gas | --- |
Data synthesized from multiple safety data sheets.[1][6][9][10]
Your Personal Protective Equipment (PPE) Ensemble: The First Line of Defense
Given the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is the baseline, supplemented by the following:
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[5][7][10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][4][7] Due to the severe risk of eye damage, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[4][7]
-
Skin and Body Protection: A lab coat is essential. For tasks with a higher risk of exposure, consider a chemically resistant apron or suit.[5][10]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for acid gases and particulates should be used.[4][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize risk at every stage of the handling process.
3.1. Preparation and Engineering Controls:
-
Designate a Workspace: All work with this compound must be performed in a well-ventilated chemical fume hood.[4][5][9]
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, stir bars, etc.) is clean, dry, and readily accessible within the fume hood.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4][5] Have an appropriate spill kit ready.
3.2. Handling the Reagent:
-
Inert Atmosphere: As this compound is moisture-sensitive, it should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4][9]
-
Dispensing: Carefully weigh the required amount of the solid reagent in a tared, dry container within the fume hood. Avoid creating dust.[6][9]
-
Addition: Add the reagent to the reaction vessel slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[4][5][9] The storage area should be designated for corrosive materials.
Emergency Response Plan: Preparing for the Unexpected
Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate their consequences.
4.1. Spills:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5][6]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, absorb the material with a non-combustible, inert absorbent material such as dry sand or vermiculite.[5] Do not use water.
-
Collect: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
4.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[3][4] Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound or its byproducts must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][11]
-
Compatibility: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[9]
By integrating these principles and protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors.
References
- 1. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westliberty.edu [westliberty.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
